molecular formula C36H66N4O14 B605850 Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

カタログ番号: B605850
分子量: 778.9 g/mol
InChIキー: WXDPDERWOTZNLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a branched PEG derivative with a terminal azide group and three t-butyl esters. The azide group enables PEGylation via Click Chemistry. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.

特性

IUPAC Name

tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDPDERWOTZNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a novel, heterotrifunctional PEG-based linker molecule engineered for advanced applications in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its utility in bioconjugation and targeted protein degradation. Detailed experimental protocols for its application, including bioconjugation via click chemistry and subsequent deprotection steps, are presented. Furthermore, this document summarizes key quantitative data for representative PROTACs utilizing PEG linkers and visualizes the underlying biological pathways and experimental workflows to facilitate its adoption in research and development.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, with PROTACs at the forefront of this innovation. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The efficacy of a PROTAC is critically dependent on the linker connecting the target protein-binding ligand and the E3 ubiquitin ligase-binding ligand. This compound offers a unique trifunctional architecture, featuring an azide group for bioorthogonal conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and three protected carboxylic acid functionalities that can be unmasked for further conjugation or to modulate physicochemical properties.

Structure and Physicochemical Properties

This compound is a branched molecule with a defined chemical structure. The central core is functionalized with a PEG4 chain terminating in an azide group and an amide linkage to a trifunctional moiety containing three t-butoxycarbonyl protected carboxylic acids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₆H₆₆N₄O₁₄[1]
Molecular Weight 778.94 g/mol [1]
Purity >96%[1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in DMSO, DMF, and other organic solventsGeneral knowledge from similar compounds

Applications in Bioconjugation and PROTAC Synthesis

The unique trifunctional nature of this linker makes it a versatile tool for constructing complex biomolecules and PROTACs.

  • Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to alkyne-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reaction is widely used for its high yield and compatibility with a broad range of functional groups.

  • PROTAC Synthesis: This linker is particularly well-suited for the synthesis of PROTACs. The azide can be reacted with an alkyne-functionalized E3 ligase ligand or target protein ligand. Following conjugation, the three t-butoxycarbonyl groups can be deprotected to yield carboxylic acids. These can then be used to attach another ligand or to modulate the overall properties of the PROTAC, such as solubility and cell permeability. The branched structure may also offer advantages in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.[2]

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific substrates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol describes the conjugation of an alkyne-functionalized ligand (e.g., an E3 ligase ligand or a target protein binder) to the azide terminus of the linker.

Materials:

  • This compound

  • Alkyne-functionalized ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-functionalized ligand (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent mixture (e.g., DMSO:water 4:1).

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.

Deprotection of t-Butoxycarbonyl (Boc) Groups

This protocol describes the removal of the t-butyl ester protecting groups to reveal the three carboxylic acid functionalities.

Materials:

  • Boc-protected conjugate from step 4.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure.

  • The resulting trifunctional carboxylic acid can be used directly in the next step or purified as needed.

Amide Coupling to the Deprotected Carboxylic Acids

This protocol describes the conjugation of an amine-containing ligand to one or more of the deprotected carboxylic acids.

Materials:

  • Trifunctional carboxylic acid from step 4.2

  • Amine-containing ligand

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the trifunctional carboxylic acid (1 equivalent) and the amine-containing ligand (1-3 equivalents, depending on the desired degree of substitution) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents per carboxylic acid to be coupled) to the mixture.

  • Add the base (e.g., DIPEA, 2-3 equivalents per carboxylic acid) to the reaction.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The final PROTAC is then purified by preparative HPLC.

Quantitative Data for PEGylated PROTACs

The following tables summarize representative quantitative data for PROTACs that utilize PEG linkers. This data illustrates the impact of linker composition and length on key performance indicators such as degradation efficiency and pharmacokinetic properties.

Table 2: In Vitro Degradation Efficacy of Representative PEGylated PROTACs

PROTACTarget ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
ARV-110 Androgen ReceptorCRBNProprietary PEG~1>95VCaP[3]
ARV-471 Estrogen ReceptorCRBNProprietary PEG<1>90MCF7[3]
MZ1 BRD4VHLAlkyl/PEG~26>90HeLa[3]
BETd-260 BETCRBNPEG0.009>95RS4;11[4]

Table 3: Pharmacokinetic Properties of a Representative PEGylated PROTAC

PROTACAdministrationt₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Bioavailability (%)SpeciesReference
ARV-110 Oral4.91042684839RatPreclinical data

Visualization of Pathways and Workflows

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Proteasome->PROTAC PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC

The diagram below outlines the key steps in the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow start Start Materials: - Azido-PEG4-Amido-tri-(t-Boc)-methane - Alkyne-Ligand A - Amine-Ligand B cuac Step 1: CuAAC Click Chemistry (Conjugation of Ligand A) start->cuac deprotection Step 2: Boc Deprotection (TFA/DCM) cuac->deprotection coupling Step 3: Amide Coupling (Conjugation of Ligand B) deprotection->coupling purification Step 4: Purification (Preparative HPLC) coupling->purification characterization Step 5: Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a highly versatile and enabling chemical tool for the development of advanced therapeutics. Its unique trifunctional architecture provides researchers with expanded possibilities for creating sophisticated PROTACs and other complex biomolecular constructs. The combination of a bioorthogonal azide handle, a beneficial PEG spacer, and latent carboxylic acid functionalities offers a powerful platform for fine-tuning the properties of next-generation drug candidates. This guide provides the foundational knowledge and practical protocols to facilitate the integration of this innovative linker into drug discovery and development programs.

References

An In-depth Technical Guide to "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" (CAS 1421933-29-0) is a specialized, branched polyethylene glycol (PEG) derivative designed for advanced applications in bioconjugation and drug development. Its unique trifurcated structure, featuring a terminal azide and three protected carboxylic acid functionalities, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its primary application as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. While specific published data for this exact molecule is not yet available, this document details the well-established chemical principles and experimental methodologies based on analogous structures, providing a robust framework for its utilization in research and development.

Introduction: A Multifunctional Tool for Bioconjugation

"this compound" is a heterobifunctional linker engineered to facilitate the precise assembly of complex biological constructs. Its molecular architecture is defined by two key features:

  • A Terminal Azide Group (N₃): This functionality serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent linkage to molecules bearing a corresponding alkyne or strained alkyne group.[1]

  • Three t-Butoxycarbonyl (Boc)-Protected Carboxylic Acids: The branched core terminates in three carboxylic acid groups, which are temporarily masked by t-butyl ester protecting groups.[2][3] These protecting groups can be efficiently removed under acidic conditions to reveal the free carboxylic acids, which can then be coupled to amine-containing molecules via standard amide bond formation.[2][4]

The PEG4 spacer arm imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, which can enhance the solubility and pharmacokinetic profile of the final conjugate.[5]

Core Application: PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).[6] A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

The branched nature of "this compound" makes it particularly suitable for creating multivalent PROTACs or for attaching multiple copies of a molecule to a central scaffold.

General Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act again.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for "this compound" are not available in the peer-reviewed literature, the following represents a standard, modular workflow for its use in PROTAC synthesis. This approach involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Representative Experimental Workflow for PROTAC Synthesis

The synthesis can be conceptualized in three main stages:

  • Deprotection: Removal of the t-butyl ester groups to expose the carboxylic acids.

  • Amide Coupling: Formation of an amide bond between one of the deprotected carboxylic acids and an amine-functionalized ligand (either for the POI or the E3 ligase).

  • Click Chemistry: Ligation of the azide-terminated linker to the second ligand, which has been functionalized with an alkyne group.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Click Chemistry (CuAAC) Start Azido-PEG4-Amido-tri- (t-butoxycarbonylethoxymethyl)-methane Deprotected Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane Start->Deprotected TFA/DCM Coupled Azide-Linker-Ligand 1 Intermediate Deprotected->Coupled HATU, DIPEA, DMF Ligand1 Amine-functionalized Ligand 1 (e.g., E3 Ligase Ligand) Ligand1->Coupled Final_PROTAC Final PROTAC Coupled->Final_PROTAC CuSO4, Na-Ascorbate, t-BuOH/H2O Ligand2 Alkyne-functionalized Ligand 2 (e.g., POI Ligand) Ligand2->Final_PROTAC

A modular workflow for PROTAC synthesis.
Detailed Methodologies

Protocol 1: Deprotection of t-Butyl Esters

  • Dissolve "this compound" in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting deprotected linker can often be used directly in the next step.

Protocol 2: Amide Coupling

  • Dissolve the deprotected linker from Protocol 1 (1.0 equivalent) and an amine-functionalized ligand (e.g., for an E3 ligase, 1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate product by flash chromatography or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-linker-ligand intermediate from Protocol 2 (1.0 equivalent) and an alkyne-modified second ligand (e.g., for the POI, 1.0 equivalent) in a solvent mixture such as 1:1 t-butanol and water.

  • Add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data (Based on Analogous Branched Linkers)

While no specific quantitative data exists for PROTACs synthesized with this particular linker, the following table summarizes performance data for a well-characterized trivalent PROTAC (SIM1), which utilizes a branched core structure. This data is presented to illustrate the potential efficacy achievable with multivalent PROTAC design.

PROTAC Linker Type Target Protein E3 Ligase Cell Line DC₅₀ (nM) Dₘₐₓ (%)
SIM1 Branched (Trivalent)BRD4VHLHEK2930.7>95
BRD2VHLHEK2931.1>95
BRD3VHLHEK2933.3>95
MZ1 Linear (Bivalent)BRD4VHLHeLa~25>90

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ represents the maximum percentage of protein degradation achievable.

Conclusion

"this compound" is a promising and versatile chemical tool for the construction of complex bioconjugates. Its primary utility lies in the synthesis of multivalent or multi-component drug delivery systems, most notably PROTACs. The orthogonal reactivity of its azide and protected carboxylate groups allows for a controlled, stepwise assembly of the final molecule. While direct experimental data for this specific linker remains to be published, the established protocols and principles of bioconjugation provide a clear path for its successful implementation in the development of novel therapeutics and research agents. Researchers are encouraged to adapt the provided representative protocols and optimize conditions for their specific molecular targets.

References

"Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane, a versatile heterobifunctional linker for advanced applications in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Quantitative and identifying information for this compound is summarized below.

PropertyValueCitations
CAS Number 1421933-29-0[1][][3][4]
Molecular Weight 778.94 g/mol [3][4]
Molecular Formula C36H66N4O14[3][4]
Purity >96%[3]
Appearance Solid powder[4]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[4]

Overview and Applications

This compound is a branched polyethylene glycol (PEG) derivative that serves as a linker in the synthesis of complex biomolecules.[5] Its key features include:

  • An Azide Group (N3): This functional group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[6]

  • A Branched PEG4 Spacer: The hydrophilic tetraethylene glycol (PEG4) chain enhances the solubility of the resulting conjugates in aqueous media.[5]

  • Three t-Butoxycarbonyl (t-Boc) Protected Carboxylic Acid Groups: These groups can be deprotected under mild acidic conditions to yield three free carboxylic acids, which can then be conjugated to amine-containing molecules.[5]

This trifunctional nature makes it a valuable tool in the development of PROTACs, where it can link a target protein-binding ligand and an E3 ligase-binding ligand.[6]

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of the linker to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or DMF for poorly soluble reactants.[7]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.[7]

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.[7]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[7]

    • Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water or DMSO.[7]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).[7]

    • Add this compound (1.1-1.5 equivalents).[7]

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[7]

    • Prepare a catalyst premix by combining the Copper(II) Sulfate and ligand solutions.[7]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the catalyst premix (0.05-0.1 equivalents of CuSO₄) to the reaction mixture.[7]

    • Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).[7]

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.[8]

  • Purification:

    • Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Deprotection of t-Butyl Esters

This protocol describes the removal of the t-butyl protecting groups to reveal the free carboxylic acids.

Materials:

  • t-Butyl ester-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl ester-protected conjugate in DCM.

    • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).[9]

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-5 hours.[9]

    • Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

    • The resulting crude product containing the free carboxylic acids can be used in the next step, often without further purification. If necessary, the product can be purified by dissolving the residue in a minimal amount of DCM and precipitating it in a cold non-polar solvent like diethyl ether.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling Azido_Linker Azido-PEG4-Amido- tri-(t-butoxycarbonylethoxymethyl)-methane CuAAC CuAAC Reaction (CuSO4, NaAsc) Azido_Linker->CuAAC Alkyne_Ligand Alkyne-functionalized E3 Ligase Ligand Alkyne_Ligand->CuAAC Intermediate t-Boc Protected PROTAC Intermediate CuAAC->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection Deprotected_Intermediate Carboxylic Acid Intermediate Deprotection->Deprotected_Intermediate Amide_Coupling Amide Coupling (e.g., HATU, EDC) Deprotected_Intermediate->Amide_Coupling Amine_Ligand Amine-functionalized Target Protein Ligand Amine_Ligand->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis using the linker.

References

The Role of PEG Linkers in Improving Drug Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A significant challenge in pharmaceutical development is the poor aqueous solubility of many promising drug candidates, which can severely limit their bioavailability and therapeutic efficacy.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to overcome this hurdle.[2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the mechanisms, quantitative impact, and experimental protocols related to the use of PEG linkers for enhancing drug solubility. By forming a hydrophilic shield around the drug molecule, PEG linkers can dramatically increase aqueous solubility, improve drug stability, and prolong circulation time.[2][3] This guide details the core principles of PEGylation, presents quantitative data on solubility enhancement for key drugs like paclitaxel and curcumin, provides detailed experimental methodologies, and illustrates key workflows and concepts through diagrams.

Core Mechanisms of Solubility Enhancement

The remarkable ability of PEGylation to increase the solubility of hydrophobic drugs stems from the intrinsic physicochemical properties of the PEG polymer.

  • Inherent Hydrophilicity: PEG is a synthetic polymer composed of repeating ethylene oxide units (-CH₂–CH₂–O–), which are hydrophilic and capable of forming hydrogen bonds with water molecules.[3] When conjugated to a poorly soluble drug, the PEG chain imparts its hydrophilic nature to the entire molecule, thereby increasing its affinity for aqueous environments.[3]

  • Formation of a Hydration Shell: The flexible PEG chain creates a dynamic "hydration shell" or a "water cloud" around the drug molecule.[4] This steric hindrance not only improves solubility but also provides a protective barrier that can reduce aggregation and precipitation of the drug.[5]

  • Amphiphilic Nature: The conjugation of a hydrophilic PEG chain to a hydrophobic drug molecule creates an amphiphilic construct. These conjugates can self-assemble into micelle-like nanoparticles, which can further enhance the solubility and stability of the drug in aqueous solutions.[6]

Quantitative Impact of PEGylation on Drug Solubility

The effect of PEGylation on drug solubility can be substantial, often leading to several orders of magnitude increase in aqueous solubility. The extent of this enhancement is influenced by factors such as the molecular weight of the PEG, its architecture (linear vs. branched), and the nature of the drug molecule itself.[5]

Below are tables summarizing the quantitative impact of PEGylation on the solubility of two model poorly soluble drugs: paclitaxel and curcumin.

Table 1: Quantitative Impact of PEGylation on Paclitaxel Solubility

PEG Derivative/FormulationSolubility EnhancementReference(s)
PEG (5 kDa)-Succinyl> 66,000-fold increase in aqueous solubility[5]
PEGylated Liposomal FormulationEnhanced solubility and stability[7][8]
PEG-HSA Nanosuspension (Solid Dispersion)Improved dissolution rate and apparent solubility[9]
Complex with Hyaluronic Acid (as a biomaterial)Greatly enhanced solubility (60.2 mg/ml)[10]

Table 2: Quantitative Impact of PEGylation on Curcumin Solubility

PEG Derivative/FormulationSolubility EnhancementReference(s)
PEG 6000 (Solid Dispersion)Over 20-fold increase in solubility[11]
PEG 400 (Solid Dispersion with MgO)Highest recovery and solubility in water and 0.1 N HCl[12]
PEG 600 derivative (PEG600-Curc)Water-soluble conjugate[13][14]
PEG 4000 and PEG 6000 (Solid Dispersions)Significantly greater solubility and dissolution[3]
PEG-CUR complex (Solidly dispersed)98% more solubility compared to pure curcumin (25.3 µg/ml vs 0.432µg/ml)[11]

Experimental Protocols

Detailed methodologies are crucial for the successful PEGylation of a drug and the accurate assessment of its enhanced solubility.

General Protocol for PEGylation of a Small Molecule Drug with a Primary Amine

This protocol outlines a standard procedure for conjugating a drug containing a primary amine group with an N-hydroxysuccinimide (NHS)-ester activated PEG.

Materials and Reagents:

  • Poorly soluble drug with a primary amine (-NH₂) functional group

  • Methoxy-PEG-NHS (mPEG-NHS) of desired molecular weight

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical instruments: HPLC, LC-MS, NMR

Procedure:

  • Drug Solubilization: Dissolve the drug in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEG Activation and Dissolution: Dissolve the mPEG-NHS in the reaction buffer (PBS, pH 7.4-8.0) immediately before use to prevent hydrolysis.

  • Conjugation Reaction:

    • Slowly add the drug stock solution to the stirring mPEG-NHS solution. A typical molar excess of PEG to the drug is 1.2 to 3 equivalents.

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

    • Monitor the reaction progress by HPLC or LC-MS to confirm the formation of the PEG-drug conjugate and the consumption of the starting materials.

  • Quenching the Reaction: Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 10-50 mM to react with any unreacted mPEG-NHS. Allow reacting for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEG-drug conjugate from unreacted drug, excess PEG, and byproducts using SEC or RP-HPLC.

    • For SEC, the larger PEG-drug conjugate will elute before the smaller, unreacted molecules.

    • For RP-HPLC, the elution profile will depend on the hydrophobicity of the drug and the PEGylated conjugate.

  • Characterization and Analysis:

    • Confirm the identity and purity of the final product using LC-MS and NMR.

    • Quantify the concentration of the purified PEG-drug conjugate using a suitable analytical method (e.g., UV-Vis spectrophotometry based on the drug's absorbance).

Protocol for Synthesis of a Water-Soluble PEG-Curcumin Conjugate

This protocol is adapted from the direct esterification of curcumin with PEG-diacid.[14]

Materials and Reagents:

  • Curcumin

  • Poly(ethylene glycol) diacid (e.g., PEG 600 diacid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Freshly distilled Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Drying of Reactants: In a reaction flask, dry the PEG-diacid and curcumin by azeotropic distillation with anhydrous toluene.

  • Reaction Setup: Add DMAP and freshly distilled DCM to the dried reactants.

  • Initiation of Reaction: Add DCC to the resulting suspension, followed by additional DCM.

  • Reaction Conditions: Carry out the reaction at room temperature with stirring for 48 hours.

  • Precipitation: Concentrate the reaction mixture and precipitate the product in cold diethyl ether.

  • Purification: The precipitated product can be further purified to remove unreacted starting materials and byproducts.

Shake-Flask Method for Solubility Assessment

This is a standard method to determine the equilibrium solubility of a compound.

Materials and Reagents:

  • Native drug and PEG-drug conjugate

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials

  • Shaking incubator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the compound (native drug or PEG-drug conjugate) to a vial containing a known volume of the aqueous buffer to create a slurry.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved drug using a validated analytical method like HPLC-UV.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to PEGylation for solubility enhancement.

cluster_0 Core Mechanism of Solubility Enhancement A Poorly Soluble Drug C PEGylation (Covalent Conjugation) A->C B PEG Linker (Hydrophilic) B->C D PEG-Drug Conjugate C->D E Formation of Hydration Shell D->E F Increased Aqueous Solubility E->F

Core Mechanism of Solubility Enhancement

cluster_1 General Experimental Workflow for PEGylation start Start drug_prep 1. Drug & PEG Preparation start->drug_prep conjugation 2. Conjugation Reaction drug_prep->conjugation quenching 3. Quenching conjugation->quenching purification 4. Purification (e.g., SEC/RP-HPLC) quenching->purification characterization 5. Characterization (LC-MS, NMR) purification->characterization solubility_test 6. Solubility Assessment characterization->solubility_test end End solubility_test->end

General Experimental Workflow for PEGylation

cluster_2 Logical Relationship of PEGylation Benefits pegylation PEGylation solubility Increased Solubility pegylation->solubility stability Enhanced Stability pegylation->stability bioavailability Improved Bioavailability solubility->bioavailability efficacy Enhanced Therapeutic Efficacy bioavailability->efficacy circulation Prolonged Circulation Time stability->circulation circulation->efficacy

Logical Relationship of PEGylation Benefits

Conclusion

PEGylation stands as a powerful and versatile platform technology for addressing the significant challenge of poor drug solubility in pharmaceutical development. The covalent attachment of PEG linkers fundamentally alters the physicochemical properties of hydrophobic drugs, leading to dramatic improvements in their aqueous solubility, stability, and pharmacokinetic profiles. This in-depth guide has provided the core principles, quantitative evidence, and detailed experimental protocols to empower researchers in the rational design and application of PEGylation strategies. By leveraging the principles and methodologies outlined herein, scientists can unlock the full therapeutic potential of a wide range of poorly soluble drug candidates, ultimately accelerating the development of novel and more effective medicines.

References

An In-depth Technical Guide to Click Chemistry for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of protein modification, offering a suite of highly efficient, selective, and biocompatible reactions for covalently labeling and engineering proteins.[1][2] This guide provides a comprehensive overview of the core principles, key reactions, and practical applications of click chemistry in protein science and drug development.

Core Principles of Click Chemistry in Bioconjugation

The foundation of click chemistry lies in a set of criteria defined by K.B. Sharpless, which outlines reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[2] In the context of protein modification, the most critical feature is bioorthogonality .[3] This means the reacting chemical groups (e.g., azides and alkynes) are abiotic and do not interact with or interfere with native biological processes, ensuring the selective labeling of the target protein.[1][4]

The general workflow for protein modification using click chemistry involves a two-step process:

  • Incorporation of a bioorthogonal handle: An unnatural amino acid bearing a unique functional group (e.g., an azide or alkyne) is introduced into the protein of interest.[1][5] This can be achieved through metabolic labeling, solid-phase peptide synthesis, or genetic code expansion.[1][2]

  • Chemoselective ligation: A probe molecule containing the complementary bioorthogonal group is introduced, which then selectively and covalently links to the modified protein.[5]

Key Click Chemistry Reactions for Protein Modification

Three primary classes of click reactions have found widespread use in protein modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile click reaction that involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.[2][6]

Key Features:

  • High Efficiency: CuAAC reactions are known for their high yields, often approaching quantitative conversion.[6]

  • Selectivity: The reaction is highly specific between the azide and alkyne groups, minimizing off-target reactions.[6][7]

  • Versatility: It can be performed in both aqueous and organic solvents, making it adaptable to various experimental conditions.[6]

Considerations: The requirement of a copper(I) catalyst can be a drawback for in vivo applications due to its potential cytotoxicity.[8][9] However, the use of accelerating and stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA), can mitigate this issue by protecting cells from oxidative damage and enhancing reaction rates.[8][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[4][11] The driving force for this reaction is the release of ring strain in the cyclooctyne.[4][11]

Key Features:

  • Biocompatibility: The absence of a cytotoxic metal catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[11][12]

  • High Selectivity: Like CuAAC, SPAAC is highly selective for the azide and alkyne partners.[]

Considerations: The reaction kinetics of SPAAC are generally slower than CuAAC.[14] However, the development of more reactive cyclooctynes, such as those with electron-withdrawing groups, has significantly increased the reaction rates.[12]

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The inverse electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction that occurs between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne).[15][16]

Key Features:

  • Exceptionally Fast Kinetics: IEDDA reactions are among the fastest known bioorthogonal reactions, with rate constants several orders of magnitude higher than SPAAC.[16][17] This allows for rapid labeling even at low reactant concentrations.

  • Catalyst-Free: Like SPAAC, IEDDA reactions do not require a catalyst, making them suitable for in vivo applications.[16]

Considerations: The synthesis of the required tetrazine and strained dienophile reagents can be more complex compared to the components for CuAAC and SPAAC.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for a specific application often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes the typical second-order rate constants for the key click chemistry reactions used in protein modification.

Reaction TypeTypical Rate Constants (M⁻¹s⁻¹)BiocompatibilityKey Kinetic Influences
CuAAC 10¹ - 10³Moderate (cytotoxicity of Cu(I))Catalyst system (copper source, ligand), solvent, accelerating agents.[18]
SPAAC 10⁻³ - 10¹High (copper-free)Ring strain of the cycloalkyne, solvent.[14][18]
IEDDA 1 - 10⁶High (catalyst-free)Structure of the tetrazine and dienophile.[17][19]

Experimental Protocols

This section provides detailed methodologies for the three key click chemistry reactions for protein modification.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Azide-functionalized fluorescent dye (e.g., Azide-fluor 488).

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).[14]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).[14]

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared).[14]

  • Aminoguanidine hydrochloride stock solution (1 M in water).[14]

  • DMSO (for dissolving the dye).[14]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-functionalized dye (e.g., 1 mM in DMSO).[14]

    • In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For a typical reaction, you might use 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA.[14]

  • Reaction Setup:

    • To the solution of the alkyne-modified protein, add the desired amount of the azide-dye. A 5 to 10-fold molar excess of the dye over the protein is common.[14]

    • Add the copper-ligand premix to the protein-dye mixture.

    • Add aminoguanidine to a final concentration of 5 mM.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[14]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[14]

  • Purification:

    • Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.[14]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol outlines the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.[20]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[20]

  • DBCO-PEG-Fluorophore.[20]

  • Anhydrous DMSO.[20]

  • Size-exclusion chromatography columns for purification.[20]

Procedure:

  • Prepare Reagents:

    • Dissolve the DBCO-PEG-Fluorophore in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • In a reaction tube, add the azide-modified protein solution.[20]

    • Add the DBCO-PEG-Fluorophore stock solution to the protein solution. A 2- to 4-fold molar excess of the DBCO reagent is a good starting point.[20] The final DMSO concentration should be kept below 5% (v/v).[20]

    • Gently mix the reaction components.[20]

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours.[20]

  • Purification:

    • Remove the excess, unreacted DBCO-reagent by size-exclusion chromatography.

Protocol for Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the labeling of a protein modified with a strained alkene (e.g., trans-cyclooctene, TCO) with a tetrazine-functionalized probe.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized fluorescent dye.

  • DMSO (for dissolving the dye).

  • Size-exclusion chromatography columns for purification.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the tetrazine-dye in DMSO (e.g., 1 mM).

  • Reaction Setup:

    • To the solution of the TCO-modified protein, add a 1.5 to 3-fold molar excess of the tetrazine-dye stock solution.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color.

  • Purification:

    • Purify the labeled protein using size-exclusion chromatography to remove any unreacted tetrazine-dye.

Visualizing Click Chemistry Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway Investigation

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Ligand Ligand Ligand->Receptor Binding Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Transcription/Translation Click_Labeled_Protein Click_Labeled_Protein Signaling_Cascade->Click_Labeled_Protein Post-translational Modification Click_Labeled_Protein->Cellular_Response Modulation

Caption: Investigating a signaling pathway using a click-labeled protein.

Experimental Workflow for Protein Labeling

experimental_workflow Start Start Protein_Expression Express Protein with Bioorthogonal Handle Start->Protein_Expression Probe_Synthesis Synthesize Complementary Click Probe Start->Probe_Synthesis Click_Reaction Perform Click Reaction Protein_Expression->Click_Reaction Probe_Synthesis->Click_Reaction Purification Purify Labeled Protein Click_Reaction->Purification Analysis Downstream Analysis (e.g., Imaging, MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for protein labeling via click chemistry.

Logical Relationship of Click Chemistry Reactions

click_chemistry_logic Protein_Modification Protein_Modification Need_for_Biocompatibility Live Cells/In Vivo? Protein_Modification->Need_for_Biocompatibility CuAAC CuAAC (High Speed, In Vitro) Need_for_Biocompatibility->CuAAC No SPAAC_IEDDA SPAAC or IEDDA (Catalyst-Free) Need_for_Biocompatibility->SPAAC_IEDDA Yes Need_for_Speed Fast Kinetics Required? SPAAC_IEDDA->Need_for_Speed IEDDA IEDDA (Ultra-fast) Need_for_Speed->IEDDA Yes SPAAC SPAAC (Moderate Speed) Need_for_Speed->SPAAC No

Caption: Decision tree for selecting a click chemistry method for protein modification.[20]

Applications in Research and Drug Development

Click chemistry has become an indispensable tool in various areas of protein research and drug development.

  • Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of specific protein classes from complex biological samples.[21][22] ABPP, for instance, uses clickable probes to tag and identify active enzymes in their native environment.[3]

  • Drug Discovery and Development: Click chemistry facilitates the synthesis of compound libraries for high-throughput screening of enzyme inhibitors and the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[23][] The "click-to-release" strategy allows for the controlled release of drugs at the target site.[15]

  • Molecular Imaging: The ability to attach fluorescent dyes or other imaging agents to proteins with high specificity has revolutionized the study of protein localization, trafficking, and dynamics within living cells.[][25]

  • Post-Translational Modification (PTM) Analysis: Clickable analogs of metabolites can be used to study dynamic PTMs such as glycosylation, palmitoylation, and myristoylation.[26][27]

Conclusion

Click chemistry provides a robust and versatile platform for the precise modification of proteins. The choice between CuAAC, SPAAC, and IEDDA depends on the specific experimental requirements, particularly the need for biocompatibility versus rapid reaction kinetics. As new bioorthogonal reactions and probes continue to be developed, the applications of click chemistry in understanding protein function and advancing therapeutic strategies are set to expand even further.

References

Methodological & Application

Application Notes: Utilizing Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane in Copper(I)-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane," a functionalized polyethylene glycol (PEG) linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This specific linker possesses a terminal azide group for click chemistry conjugation, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a protected carboxylic acid moiety in the form of a tri-(t-butoxycarbonylethoxymethyl)-methane group, which can be deprotected post-conjugation for further functionalization.

This protocol is intended for researchers, scientists, and drug development professionals for the bioconjugation of molecules such as peptides, proteins, or small molecule drugs.

Principle of the Reaction

The core of this protocol is the CuAAC reaction, a highly efficient and specific reaction between the terminal azide of the PEG linker and a terminal alkyne on a target molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The resulting product is a stable triazole linkage.

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule of interest (e.g., a peptide or small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

  • Solvents: Anhydrous, degassed solvents such as a mixture of t-butanol and water, or dimethylformamide (DMF).

  • Reaction vials

  • Stir plate and stir bars

  • Nitrogen or Argon gas supply for inert atmosphere

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer for characterization

General Protocol for CuAAC Reaction

This protocol describes a general procedure for the conjugation of the azido-PEG4 linker to an alkyne-containing molecule. The reaction scale and solvent system may need to be optimized based on the specific properties of the alkyne-functionalized molecule.

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water).

    • Prepare a stock solution of the TBTA ligand in a compatible organic solvent (e.g., DMF or DMSO).

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the alkyne-functionalized molecule (1 equivalent).

    • Add the this compound (1.1 to 1.5 equivalents).

    • If using a ligand, add TBTA (0.1 to 0.3 equivalents).

    • Add the chosen solvent system (e.g., a 3:1 mixture of t-butanol:water).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the sodium ascorbate solution (5 equivalents) to the reaction mixture.

    • Add the copper(II) sulfate solution (0.1 to 0.2 equivalents) to the reaction mixture. The solution may turn a pale yellow or green color.

    • Seal the reaction vial and stir the mixture at room temperature. Protect the reaction from light.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

    • The reaction is typically complete within 4 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified. A common method is to dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Alternatively, for biomolecules, purification is often achieved using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Deprotection of the t-butoxycarbonyl Groups (Post-Conjugation)

The tri-(t-butoxycarbonylethoxymethyl)-methane group serves as a protected carboxylic acid. The t-butoxycarbonyl (Boc) groups can be removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further conjugation (e.g., amide bond formation).

  • Procedure:

    • Dissolve the purified conjugate in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the TFA and solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes representative quantitative data for the CuAAC reaction protocol. Actual results may vary depending on the specific substrates used.

ParameterValueNotes
Reactant Ratio 1.1 - 1.5 equivalents of Azide to AlkyneAn excess of the azide component can help drive the reaction to completion.
Catalyst Loading 10 - 20 mol% CuSO₄Higher catalyst loading can increase the reaction rate but may lead to side products or difficulties in removal.
Reducing Agent 5 equivalents of Sodium AscorbateA significant excess of the reducing agent is used to maintain the copper in its active Cu(I) state.
Ligand Loading 10 - 30 mol% TBTAThe ligand protects the Cu(I) from oxidation and disproportionation, increasing the reaction's efficiency.
Reaction Temperature Room Temperature (20-25 °C)CuAAC reactions are typically efficient at room temperature.
Reaction Time 4 - 24 hoursReaction time is dependent on the reactivity of the substrates and the reaction scale. Monitored by TLC or LC-MS.
Typical Yield > 90%CuAAC reactions are known for their high yields.
Purity (after HPLC) > 95%The purity of the final conjugate after purification.

Visualizations

G cluster_workflow Experimental Workflow for CuAAC prep 1. Reagent Preparation (Azide, Alkyne, Catalysts) setup 2. Reaction Setup (Mixing reactants in solvent) prep->setup degas 3. Degassing (Inert atmosphere with N2 or Ar) setup->degas initiate 4. Reaction Initiation (Addition of Ascorbate and CuSO4) degas->initiate monitor 5. Reaction Monitoring (TLC or LC-MS) initiate->monitor workup 6. Work-up & Purification (Extraction or HPLC) monitor->workup char 7. Characterization (MS, NMR) workup->char

Caption: Workflow for a typical CuAAC reaction.

Caption: Formation of a triazole linkage via CuAAC.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][] This reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in bioconjugation, drug discovery, and materials science.[1][]

This document provides detailed application notes and a comprehensive experimental protocol for the use of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane in CuAAC reactions. This branched, polyethylene glycol (PEG)-based reagent is particularly valuable as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The azide group serves as a handle for the CuAAC reaction, while the tri-(t-butoxycarbonylethoxymethyl)-methane moiety offers a versatile scaffold for the attachment of other molecular entities after deprotection of the t-butyl groups.[3][4] The integrated PEG4 linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.

Applications

The unique structural features of this compound make it a versatile tool for a range of applications, including:

  • PROTAC Synthesis: The primary application of this reagent is in the construction of PROTACs, where it can link a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.[1]

  • Bioconjugation: It can be used to attach molecules of interest (e.g., fluorescent dyes, biotin, or small molecule drugs) to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with a terminal alkyne.

  • Drug Delivery: The PEG linker can improve the solubility and stability of hydrophobic drugs, making this reagent useful in the development of drug delivery systems.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

Chemical Structure

This compound Molecular Formula: C₃₆H₆₆N₄O₁₄[6] Molecular Weight: 778.94 g/mol [6]

Experimental Protocols

This section provides a general protocol for the CuAAC reaction using this compound and a generic alkyne-containing molecule. Optimization of reaction conditions may be necessary depending on the specific substrates.

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand

  • Solvent: Degassed, anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of water and a co-solvent like t-butanol. The choice of solvent will depend on the solubility of the reactants.

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • Alkyne-Molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • TBTA/THPTA Ligand: Prepare a 50 mM stock solution in DMSO (for TBTA) or water (for THPTA).

General CuAAC Reaction Protocol
  • To a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

  • Add the this compound stock solution (1.1 - 1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

  • If using a ligand, add the TBTA or THPTA stock solution to the reaction mixture (typically 1 equivalent relative to CuSO₄).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • In a separate microcentrifuge tube, premix the Copper(II) Sulfate stock solution (0.1 equivalents) with the ligand solution if used.

  • Initiate the reaction by adding the copper sulfate (or copper/ligand premix) to the reaction vial.

  • Immediately add the freshly prepared sodium ascorbate solution (0.5 - 1.0 equivalent).

  • Stir the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA.

  • The crude product can be purified by an appropriate method such as preparative HPLC or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions involving PEGylated azides from the literature. Note that these are examples with analogous compounds, and yields may vary for the specific reaction with this compound.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
Alkyne-modified oligonucleotideBiotin-AzideCu(I) precomplexedNot specified4~100[5]
Alkyne-modified oligonucleotidePEG-AzideCu(I) precomplexedNot specified486[5]
PhenylacetyleneBenzyl azideCuSO₄, Sodium AscorbateH₂O/MeCNNot specified>95[7]
¹⁸F-PEG-alkyneRGD-azide peptideCopper(II) acetate, NaAscH₂O/MeCNNot specifiedNot specified[7]
Propargyl alcoholFluorogenic azideCuSO₄, THPTA, Sodium AscorbateBuffer1Quantitative[8]

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azido-PEG4-Amido-tri- (t-butoxycarbonylethoxymethyl)-methane Product 1,2,3-Triazole Linked Conjugate Azide->Product + Alkyne Alkyne-functionalized Molecule Alkyne->Product Copper Cu(I) Catalyst (from CuSO4 + NaAsc) Copper->Product Catalyzes

Caption: General scheme of the CuAAC reaction.

Experimental Workflow for CuAAC

CuAAC_Workflow A 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, Ligand) B 2. Combine Reactants (Alkyne & Azide-PEG) in Solvent A->B C 3. Degas Reaction Mixture (Ar or N2) B->C D 4. Add Catalyst System (CuSO4/Ligand & NaAsc) C->D E 5. Reaction Incubation (Room Temp, 1-12h) D->E F 6. Monitor Progress (TLC, LC-MS, HPLC) E->F G 7. Quench & Purify (EDTA, HPLC/Chromatography) F->G Upon Completion H 8. Characterize Product (MS, NMR) G->H

Caption: Step-by-step experimental workflow for CuAAC.

Logical Relationship for PROTAC Synthesis

PROTAC_Synthesis cluster_components PROTAC Components POI Protein of Interest (POI) Ligand (Alkyne-functionalized) CuAAC CuAAC Reaction POI->CuAAC Linker Azido-PEG4-Amido-tri- (t-butoxycarbonylethoxymethyl)-methane Linker->CuAAC E3 E3 Ligase Ligand Conjugation Conjugation to E3 Ligand E3->Conjugation Deprotection Deprotection of t-Butyl Groups CuAAC->Deprotection Intermediate Deprotection->Conjugation PROTAC Final PROTAC Molecule Conjugation->PROTAC

References

Antibody-drug conjugate (ADC) development with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" for the development of antibody-drug conjugates (ADCs). This novel, branched polyethylene glycol (PEG) linker is designed to enable a high drug-to-antibody ratio (DAR) while maintaining favorable physicochemical properties of the resulting ADC.

"this compound" is a heterobifunctional linker featuring a terminal azide group for bioorthogonal "click" chemistry conjugation and three t-butoxycarbonyl (Boc)-protected carboxylic acid groups.[1][2] This unique trifunctional design allows for the attachment of up to three drug molecules per linker, which can then be conjugated to an antibody. The PEG4 spacer enhances hydrophilicity, which can improve solubility and stability of the final ADC construct.[3][4]

This document outlines the conceptual framework, detailed experimental protocols, and expected outcomes for the synthesis, purification, and characterization of ADCs using this advanced linker technology. While specific data for this exact linker in an ADC construct is not yet publicly available, the provided protocols and data are based on established methodologies for structurally similar branched PEG linkers used in ADC development.[5][6]

Data Presentation: Anticipated Performance of ADCs with Branched PEG Linkers

Branched PEG linkers are employed to increase the DAR, which can lead to enhanced potency.[7][8] The following table summarizes representative quantitative data for ADCs constructed with analogous branched linkers, providing an expectation of performance.

ParameterADC with Linear Linker (DAR 4)ADC with Branched Linker (DAR 8)Reference
Drug-to-Antibody Ratio (DAR) ~4~8[5][9]
Conjugation Efficiency HighHigh[10]
In Vitro Cytotoxicity (IC50) Nanomolar rangePotentially lower Nanomolar range[6]
Plasma Stability HighHigh[3]
In Vivo Efficacy Tumor growth inhibitionPotentially enhanced tumor growth inhibition[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using "this compound".

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the deprotection of the Boc groups on the linker and subsequent conjugation to a payload containing a suitable functional group (e.g., an amine) for amide bond formation.

Materials:

  • "this compound"

  • Cytotoxic drug with an amine functionality

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Deprotection of t-butyl esters:

    • Dissolve "this compound" in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected linker with three free carboxylic acid groups.

  • Drug Conjugation:

    • Dissolve the deprotected linker and the amine-containing cytotoxic drug in anhydrous DMF.

    • Add DIPEA to the solution to neutralize the trifluoroacetate salts and to act as a base.

    • Add PyBOP as a coupling reagent.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the resulting azide-functionalized drug-linker conjugate by reverse-phase HPLC.

    • Characterize the product by mass spectrometry to confirm the conjugation of three drug molecules to the linker.

Protocol 2: Antibody-Drug Conjugation via Click Chemistry

This protocol details the conjugation of the azide-functionalized drug-linker to an alkyne-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12]

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azide-functionalized drug-linker conjugate (from Protocol 1)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized drug-linker in DMSO.

    • Prepare fresh stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified mAb with a molar excess of the azide-functionalized drug-linker.

    • Add the CuSO4 and THPTA solutions (pre-mixed) to the antibody-linker solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using a SEC column to remove unreacted drug-linker and other reagents.

    • The ADC can be buffer-exchanged into a suitable formulation buffer.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and to quantify any aggregates.

3. In Vitro Cytotoxicity Assay:

  • Culture a cancer cell line that expresses the target antigen of the mAb.

  • Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Linker Azido-PEG4-Amido- tri-(t-butoxycarbonyl...)-methane Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Coupling Amide Coupling (PyBOP/DIPEA) Deprotection->Coupling Drug Amine-Payload Drug->Coupling Azide_Drug_Linker Azide-Linker-(Drug)3 Coupling->Azide_Drug_Linker Click_Reaction CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) Azide_Drug_Linker->Click_Reaction Alkyne_mAb Alkyne-modified mAb Alkyne_mAb->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification Final_ADC ADC (DAR up to 24) Purification->Final_ADC

Experimental workflow for ADC synthesis.

ADC_MoA cluster_cell Internalization & Payload Release ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity

General mechanism of action for an ADC.

Linker_Logic cluster_functions Functional Components Linker Azido-PEG4-Amido-tri-(...)-methane Linker Azide Group PEG4 Spacer Amide Bond Tri-functional Core 3x (t-butoxycarbonylethoxymethyl) Azide_Func Click Chemistry (Antibody Conjugation) Linker:f0->Azide_Func PEG_Func Hydrophilicity, Solubility Linker:f1->PEG_Func Amide_Func Structural Linkage Linker:f2->Amide_Func Core_Func High DAR (3x Payload) Linker:f3->Core_Func Boc_Func Protected Carboxylic Acids (Drug Attachment) Linker:f4->Boc_Func Function Function

Logical relationship of linker components.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery vehicles, diagnostic agents, and research tools. "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" is a heterobifunctional polyethylene glycol (PEG) linker designed for the precise and stable functionalization of nanoparticle surfaces. This linker features a terminal azide (N₃) group, which is a versatile handle for "click chemistry" reactions, and a tri-(t-butoxycarbonylethoxymethyl)-methane group at the other end. The PEG4 spacer enhances the biocompatibility and solubility of the modified nanoparticles, which can help to reduce non-specific protein binding and prolong circulation times in vivo.

This molecule is particularly relevant in the field of targeted protein degradation as a component of Proteolysis-Targeting Chimeras (PROTACs).[1] By attaching this linker to a nanoparticle, researchers can subsequently conjugate a PROTAC molecule, enabling the development of nanoparticle-based PROTAC delivery systems to enhance their therapeutic efficacy and overcome limitations such as poor solubility and cell permeability.[2][3]

These application notes provide detailed protocols for the surface modification of nanoparticles using "this compound" and subsequent conjugation of a target molecule via click chemistry.

Key Features and Applications

  • Enhanced Biocompatibility: The hydrophilic PEG spacer minimizes aggregation and reduces recognition by the immune system.

  • Versatile Bioconjugation: The terminal azide group allows for highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") reactions, enabling the attachment of a wide range of alkyne-modified molecules.[1]

  • PROTAC Delivery: Serves as a crucial linker for anchoring PROTAC molecules to nanoparticle surfaces, facilitating the development of advanced targeted protein degradation platforms.[2]

  • Applications in:

    • Targeted drug delivery.

    • Development of nanocarriers for PROTACs.

    • Medical imaging.

    • Biomedical sensing and diagnostics.

Experimental Protocols

Protocol 1: Surface Modification of Alkyne-Functionalized Nanoparticles

This protocol describes the covalent attachment of "this compound" to nanoparticles that have been pre-functionalized with alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Deionized (DI) water or appropriate buffer

  • Organic solvent for dissolving the linker (e.g., DMSO, DMF)

  • Centrifuge and centrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 100 mM). If using, prepare a stock solution of THPTA (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction vessel, disperse the alkyne-functionalized nanoparticles in DI water or a suitable buffer.

    • Add the "this compound" solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated surface alkyne groups is recommended as a starting point.

    • If using THPTA, add the THPTA solution to the mixture, followed by the CuSO₄ solution.

    • Initiate the "click" reaction by adding the sodium ascorbate solution. The final concentrations in the reaction mixture should typically be in the range of 1-5 mM for CuSO₄ and 5-25 mM for sodium ascorbate.

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation to remove excess reagents. The speed and duration of centrifugation will depend on the size and density of the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticle pellet in fresh DI water or buffer.

    • Repeat the washing step at least three times to ensure complete removal of unreacted linker and catalyst.

  • Storage:

    • Resuspend the purified nanoparticles in a suitable buffer for storage or immediate use in the next step.

Protocol 2: Conjugation of an Alkyne-Containing Molecule to Azide-Functionalized Nanoparticles

This protocol outlines the "click" chemistry-mediated conjugation of an alkyne-containing molecule (e.g., a PROTAC, fluorescent dye, or targeting ligand) to the azide-functionalized nanoparticles prepared in Protocol 1.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)

  • Deionized (DI) water or appropriate buffer

  • Centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in DI water or a suitable buffer.

    • Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of the alkyne molecule to the available azide groups on the nanoparticle surface should be optimized based on the desired degree of functionalization.

    • Prepare fresh catalyst solutions as described in Protocol 1.

    • Add the THPTA solution (if used), followed by the CuSO₄ solution to the nanoparticle/alkyne mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final conjugated nanoparticles using centrifugation as described in Protocol 1 to remove the catalyst and unreacted molecules.

    • Wash the nanoparticles multiple times with the appropriate buffer.

  • Final Characterization and Storage:

    • Characterize the final product to confirm successful conjugation and assess properties such as size, charge, and stability.

    • Store the final nanoparticle conjugate in a suitable buffer at 4°C.

Data Presentation

Successful surface modification can be confirmed by various analytical techniques. The following tables provide representative quantitative data for the characterization of nanoparticles before and after modification.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles50 ± 20.15-35 ± 3
After Azido-PEG4 Functionalization65 ± 30.20-20 ± 4
After Conjugation of Target Molecule75 ± 40.25-15 ± 5

Note: The increase in hydrodynamic diameter and the shift of the zeta potential towards neutral are indicative of successful surface coating.

Table 2: Surface Chemistry Analysis

Analysis TechniqueBare NanoparticlesAfter Azido-PEG4 FunctionalizationAfter Conjugation of Target Molecule
FTIR (cm⁻¹) Characteristic peaks of the core material.Appearance of a sharp peak around 2100 cm⁻¹ (azide group).Disappearance or reduction of the azide peak; appearance of new peaks corresponding to the conjugated molecule.
XPS (Atomic %) Elements corresponding to the core material.Presence of N 1s signal from the azide group.Changes in elemental composition reflecting the conjugated molecule.

Visualizations

G cluster_workflow Experimental Workflow NP Alkyne-Functionalized Nanoparticle React1 Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) NP->React1 Linker Azido-PEG4-Amido-tri- (t-butoxycarbonylethoxymethyl)-methane Linker->React1 Azide_NP Azide-Functionalized Nanoparticle Char1 Characterization (DLS, Zeta, FTIR) Azide_NP->Char1 React2 Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Azide_NP->React2 Target Alkyne-Containing Target Molecule (e.g., PROTAC) Target->React2 Final_NP Target-Conjugated Nanoparticle Char2 Characterization (DLS, Zeta, FTIR, XPS) Final_NP->Char2 Purify1 Purification (Centrifugation) React1->Purify1 Purify1->Azide_NP Purify2 Purification (Centrifugation) React2->Purify2 Purify2->Final_NP

Caption: Experimental workflow for nanoparticle surface modification and conjugation.

PROTAC_Mechanism cluster_cell Cellular Environment NP_PROTAC Nanoparticle-PROTAC Conjugate PROTAC Released PROTAC NP_PROTAC->PROTAC Release Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Conjugation of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" to Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a leading strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a biopharmaceutical's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulatory half-life, enhance stability, improve solubility, and reduce immunogenicity.[1]

"Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" is a novel, branched PEGylation reagent designed for precise bioconjugation via "click chemistry". Its azide (N₃) group allows for highly efficient and specific covalent linkage to molecules containing an alkyne functional group through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[2][] The branched structure, featuring three t-butoxycarbonyl (Boc) protected carboxylic acid groups, offers the potential for creating multifunctional bioconjugates upon deprotection. These application notes provide detailed protocols for the conjugation of this reagent to peptides and proteins.

Reagent Overview

  • Structure: this compound

  • Key Functional Groups:

    • Azide (N₃): For click chemistry conjugation to alkyne-modified peptides and proteins.

    • PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances the solubility and biocompatibility of the resulting conjugate.

    • tri-(t-butoxycarbonylethoxymethyl)-methane: A branched core with three t-butyl ester protected carboxylic acids. These can be deprotected under acidic conditions to yield free carboxyl groups for further modification or to alter the charge of the final conjugate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for peptides and proteins that have been functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified peptide or protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for protecting the biomolecule)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF for dissolving the PEG reagent

  • Purification system (e.g., SEC, IEX, or HIC chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified peptide/protein in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • If using, prepare a stock solution of THPTA in water.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified peptide/protein with a 1.5 to 5-fold molar excess of the Azido-PEG4 reagent.

    • Add the reaction buffer to achieve the desired final concentration of the biomolecule.

    • If using THPTA, add it to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.

  • Purification:

    • Purify the PEGylated conjugate from unreacted reagents and byproducts using an appropriate chromatography technique (see Section on Purification).

Quantitative Parameters for CuAAC Reaction:

ParameterRecommended ValueNotes
Molar Ratio (Azide-PEG:Alkyne-Biomolecule)1.5:1 to 5:1A slight excess of the PEG reagent drives the reaction to completion.
Biomolecule Concentration1-10 mg/mLHigher concentrations can increase reaction rates.
CuSO₄ Concentration50-250 µM
Sodium Ascorbate Concentration5 mMShould be in excess of CuSO₄.
THPTA:CuSO₄ Ratio5:1Recommended to protect the biomolecule from oxidative damage.
Reaction Time1-4 hoursMonitor progress by SDS-PAGE or LC-MS.
TemperatureRoom Temperature

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Alkyne_Protein Alkyne-modified Peptide/Protein Reaction_Mix Reaction Mixture Alkyne_Protein->Reaction_Mix Azide_PEG Azido-PEG4-Amido-tri- (t-butoxycarbonyl...)-methane Azide_PEG->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix THPTA THPTA THPTA->Reaction_Mix Purification Chromatography (SEC, IEX, HIC) Reaction_Mix->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry protocol is ideal for sensitive biological systems as it does not require a cytotoxic copper catalyst. It is suitable for peptides and proteins functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified peptide or protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving the PEG reagent

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-modified peptide/protein in the reaction buffer.

    • Prepare a stock solution of the Azido-PEG4 reagent in DMSO or DMF.

  • Conjugation Reaction:

    • Combine the DBCO-modified biomolecule with a 1.5 to 3-fold molar excess of the Azido-PEG4 reagent.

    • Incubate the reaction at room temperature or 4°C for 2-12 hours. The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.

  • Purification:

    • Purify the PEGylated conjugate using an appropriate chromatography technique.

Quantitative Parameters for SPAAC Reaction:

ParameterRecommended ValueNotes
Molar Ratio (Azide-PEG:DBCO-Biomolecule)1.5:1 to 3:1A smaller excess is often needed compared to CuAAC.
Biomolecule Concentration1-10 mg/mL
Reaction Time2-12 hoursGenerally slower than CuAAC.
Temperature4°C to Room TemperatureLower temperatures can be used for sensitive biomolecules, but will prolong the reaction time.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis DBCO_Protein DBCO-modified Peptide/Protein Reaction_Mix Reaction Mixture DBCO_Protein->Reaction_Mix Azide_PEG Azido-PEG4-Amido-tri- (t-butoxycarbonyl...)-methane Azide_PEG->Reaction_Mix Purification Chromatography (SEC, IEX, HIC) Reaction_Mix->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Protocol 3: Deprotection of t-Butoxycarbonyl (Boc) Groups

This protocol describes the removal of the t-butyl ester protecting groups to reveal the free carboxylic acids.

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water) (optional, to prevent side reactions)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEGylated conjugate in DCM.

    • Prepare a deprotection cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the deprotection cocktail to the dissolved conjugate.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the Boc groups.

  • Product Isolation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the final product under vacuum.

Quantitative Parameters for Boc Deprotection:

ParameterRecommended ValueNotes
TFA Concentration95% in cocktailHigh concentration ensures complete deprotection.
Scavengers2.5% water, 2.5% TISImportant for protecting sensitive residues from reactive carbocations.
Reaction Time1-2 hoursMonitor for completion.
TemperatureRoom Temperature

Deprotection_Pathway Boc_Protected Boc-Protected PEG-Conjugate Deprotected Deprotected PEG-Conjugate (with free COOH) Boc_Protected->Deprotected Acidolysis TFA_Cocktail TFA/DCM/Scavengers

Purification and Characterization

The purification of the PEGylated conjugate is crucial to remove unreacted biomolecule, excess PEG reagent, and other impurities. The choice of method depends on the physicochemical properties of the conjugate.

Purification Techniques:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Effective for removing smaller unreacted PEG reagents from the larger PEGylated protein.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, which can be exploited for separation.

Characterization Methods:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination of the conjugate, confirming the degree of PEGylation.

  • HPLC (SEC, RP-HPLC): Used to assess the purity and heterogeneity of the PEGylated product.

Representative Characterization Data:

TechniqueUnmodified ProteinPEGylated Protein (Hypothetical Data)
SDS-PAGE Single band at expected MWHigher MW band(s), potentially broader
Mass Spec (ESI-MS) Sharp peak at expected MWSeries of peaks corresponding to different numbers of PEG attachments, each separated by the mass of the PEG reagent (778.94 Da for the Boc-protected form)
SEC-HPLC Single peak at a specific retention timePeak shifts to an earlier retention time due to increased size

Conclusion

"this compound" is a versatile reagent for the advanced PEGylation of peptides and proteins. The protocols provided herein for CuAAC and SPAAC conjugation, along with guidelines for purification and characterization, offer a comprehensive framework for researchers in drug development and related fields. The unique branched structure with protected carboxylates opens avenues for creating next-generation bioconjugates with tailored properties. Careful optimization of reaction conditions and purification strategies will be key to achieving high yields of pure, well-defined PEGylated products.

References

Troubleshooting & Optimization

Preventing aggregation during bioconjugation with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during bioconjugation with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane".

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments with this compound.

Issue 1: Visible Precipitation or Turbidity During the Conjugation Reaction

  • Observation: The reaction mixture becomes cloudy, hazy, or forms visible particles.

  • Indication: This suggests that the protein or bioconjugate is aggregating and precipitating out of solution.

  • Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
High Protein Concentration Reduce the protein concentration to a range of 1-5 mg/mL.[1][2]High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[1][2]
Suboptimal Buffer Conditions (pH, Ionic Strength) Perform a buffer optimization screen to identify the ideal pH and salt concentration for your specific protein. A general starting point is a buffer with a pH between 7.0 and 8.0.[1][2]The stability of a protein is highly dependent on the pH and ionic strength of the buffer. Deviations from the optimal conditions can lead to unfolding and aggregation.[1]
Inadequate Reagent Solubility Prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO before adding it to the aqueous reaction buffer.[2]Direct addition of the solid PEG linker to the aqueous buffer can cause it to precipitate, leading to localized high concentrations and aggregation.[2]
Elevated Reaction Temperature Lower the reaction temperature to 4°C and increase the incubation time.Higher temperatures can induce protein unfolding and aggregation.[1]
Method of Reagent Addition Add the PEG linker solution to the protein solution dropwise while gently stirring.This ensures a more uniform distribution of the linker and prevents localized high concentrations that can trigger aggregation.

Issue 2: Increased Soluble Aggregates Detected Post-Purification

  • Observation: Size exclusion chromatography (SEC) analysis of the purified bioconjugate shows a significant increase in high molecular weight (HMW) species compared to the starting biomolecule.

  • Indication: Formation of soluble aggregates which can impact the efficacy and safety of the final product.

  • Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Over-labeling of the Biomolecule Reduce the molar excess of the this compound linker in the reaction.Attaching too many PEG linkers can alter the surface properties of the biomolecule, leading to increased hydrophobicity and aggregation.[3]
Intermolecular Cross-linking While this specific linker is designed for PROTAC synthesis, if used in a context where the biomolecule has multiple reactive sites, cross-linking can occur. Consider site-specific conjugation strategies if possible.Bifunctional linkers can bridge multiple biomolecules, leading to the formation of soluble oligomers and larger aggregates.
Suboptimal Buffer Conditions Screen for stabilizing excipients to add to the reaction or storage buffer. Common excipients include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20).[2]These additives can help to maintain the native conformation of the protein and prevent aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

"this compound" is a branched, polyethylene glycol (PEG)-based linker.[4][5] It contains a terminal azide group, which is used in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] This linker is commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[6] The t-butoxycarbonyl (Boc) groups are protecting groups for carboxylic acids and can be removed under acidic conditions.[4][5]

Q2: What are the main causes of aggregation when using PEG linkers in bioconjugation?

The primary causes of aggregation during bioconjugation with PEG linkers include:

  • Intermolecular Cross-linking: Bifunctional or multifunctional linkers can connect multiple biomolecules, leading to the formation of aggregates.

  • Over-labeling: The attachment of an excessive number of PEG molecules can alter the physicochemical properties of the biomolecule, reducing its solubility.[3]

  • Increased Hydrophobicity: While PEG itself is hydrophilic, the overall hydrophobicity of the bioconjugate can increase depending on the nature of the linker and the attached payload, promoting self-association.

  • Suboptimal Reaction Conditions: The pH, ionic strength, and temperature of the reaction buffer can significantly impact protein stability.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1][2]

Q3: How can the choice of PEG linker affect aggregation?

The properties of the PEG linker play a crucial role in aggregation. Longer PEG chains can provide a better "shielding" effect around the biomolecule, which can help to prevent aggregation. Branched PEG linkers may offer a more comprehensive shielding effect compared to linear PEGs of the same molecular weight. The hydrophilicity of the linker is also a key factor; more hydrophilic linkers can improve the solubility of the final bioconjugate.

Q4: What analytical techniques are recommended for monitoring aggregation?

Commonly used techniques for monitoring aggregation include:

  • Size Exclusion Chromatography (SEC): A powerful method for separating and quantifying monomers, dimers, and larger soluble aggregates.[3][7]

  • Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of a wide range of aggregate sizes in a solution.[1]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the formation of insoluble aggregates and turbidity.[1][3]

Experimental Protocols

Protocol 1: Deprotection of t-butoxycarbonyl (Boc) Groups

This protocol describes the removal of the t-butyl ester protecting groups from "this compound" to expose the carboxylic acid functionalities.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Cold Diethyl Ether

    • Round-bottom flask

    • Stir bar

    • Rotary evaporator or nitrogen stream

  • Methodology:

    • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.

    • Acid Addition: In a well-ventilated fume hood, add an equal volume of TFA to the DCM solution (1:1 v/v).

    • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Solvent Removal: Once the reaction is complete, remove the DCM and TFA using a rotary evaporator or under a stream of nitrogen.

    • Precipitation: Dissolve the residue in a minimal amount of DCM and add it dropwise to a flask containing cold diethyl ether with stirring to precipitate the deprotected product.

    • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Buffer Optimization for Minimizing Aggregation

This protocol outlines a method for screening different buffer conditions to identify those that best maintain the stability of your biomolecule during conjugation.[1]

  • Materials:

    • Biomolecule of interest

    • A range of buffers with varying pH (e.g., acetate, phosphate, HEPES)

    • Stock solution of NaCl (e.g., 5 M)

    • 96-well microplate

    • Plate reader capable of measuring absorbance at 350 nm

  • Methodology:

    • pH Screening:

      • Prepare a series of buffers with pH values ranging from 6.0 to 8.5 in 0.5 pH unit increments in a 96-well plate.[2]

      • Dilute the biomolecule to the target conjugation concentration in each buffer.[1]

      • Incubate the plate at the intended reaction temperature for a set period (e.g., 2, 4, 8, and 24 hours).[1]

      • At each time point, measure the absorbance at 350 nm to assess turbidity.[1]

    • Ionic Strength Screening:

      • Using the optimal pH identified above, prepare a series of buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).[1]

      • Repeat the incubation and analysis steps as described for the pH screening.

    • Analysis: The buffer conditions that result in the lowest absorbance at 350 nm are the most suitable for minimizing insoluble aggregation.

Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying the percentage of monomer and aggregates in a bioconjugate sample.[3]

  • Materials:

    • Bioconjugate sample

    • SEC column suitable for the molecular weight range of your biomolecule and its potential aggregates

    • HPLC or UHPLC system with a UV detector

    • Mobile phase (typically a phosphate or saline buffer at neutral pH)[8]

  • Methodology:

    • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Sample Preparation: Filter the bioconjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.[3]

    • Injection and Separation: Inject the sample onto the column and perform an isocratic elution with the mobile phase.

    • Data Analysis: Integrate the area under each peak in the chromatogram. The percentage of aggregate can be calculated as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification & Analysis Biomolecule Target Biomolecule (e.g., Protein with Alkyne) Reaction_Mix Combine Biomolecule and Linker in Optimized Buffer Biomolecule->Reaction_Mix Linker_Prep Prepare Linker Solution (Azido-PEG4-Amido-... in DMSO) Linker_Prep->Reaction_Mix Click_Chemistry Perform Click Chemistry (e.g., CuAAC or SPAAC) Reaction_Mix->Click_Chemistry Purification Purify Bioconjugate (e.g., SEC, IEX) Click_Chemistry->Purification Analysis Characterize Final Product (SEC, DLS, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Molecule Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ub_Target Ubiquitinated Target Protein Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitin->Target_Protein Transfer Proteasome Proteasome Ub_Target->Proteasome Recognition Ub_Target->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: Mechanism of action for a PROTAC molecule utilizing the ubiquitin-proteasome system.

References

Technical Support Center: "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

"this compound" is a branched, PEG-based molecule designed for click chemistry.[][2] It features a terminal azide group for participating in CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] The molecule also contains three t-butoxycarbonyl (Boc) protected carboxyl groups, which can be deprotected under acidic conditions for further functionalization.[][4] Its hydrophilic PEG4 linker enhances the water solubility of conjugated molecules.[5] This reagent is often used in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[2][3]

Q2: What are the most common side reactions to be aware of when using this reagent in CuAAC reactions?

The most prevalent side reactions are general to CuAAC and include:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, which can significantly lower reaction yields.[6][7]

  • Homodimerization of Terminal Alkynes (Glaser Coupling): In the presence of copper, terminal alkynes can couple with each other, consuming the starting material.[7]

  • PEG Aggregation: High concentrations of PEGylated reagents can sometimes lead to aggregation and precipitation, especially in aqueous solutions, which can impede the reaction and complicate purification.[7]

Q3: Are the t-butoxycarbonyl (Boc) groups on the molecule stable under typical CuAAC conditions?

Yes, the t-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic pH conditions (typically pH 4-12) used for CuAAC reactions.[8][9][10] Boc groups are primarily labile to strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][11] Therefore, deprotection of the Boc groups is not expected to be a significant side reaction during the click chemistry step itself.

Q4: Can the amide or ester linkages within the "this compound" molecule be hydrolyzed during the click reaction?

Amide and ester bonds are generally stable under the mild and typically neutral pH conditions of CuAAC reactions.[12] While hydrolysis can occur at extreme pH values or elevated temperatures over prolonged periods, it is not a common side reaction under standard click chemistry protocols.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).- Use a freshly prepared solution of a reducing agent like sodium ascorbate.[13] - Deoxygenate all solutions by bubbling with an inert gas (e.g., argon or nitrogen).[13] - Employ a stabilizing ligand for the copper(I) catalyst, such as THPTA or TBTA.[13]
Poor Reagent Quality: Degradation of the azide or alkyne.- Store "this compound" at the recommended temperature (typically -20°C) and protect from moisture.[13] - Use high-purity alkynes.
Suboptimal Reaction Conditions: Incorrect stoichiometry, concentration, solvent, temperature, or pH.- Use a slight excess (1.1-1.5 equivalents) of the alkyne partner.[13] - Ensure reactant concentrations are sufficient (generally >10 µM). - For poorly soluble reactants, consider using a co-solvent such as DMSO or t-BuOH.[13] - Most CuAAC reactions proceed well at room temperature. Gentle heating (e.g., 37-50°C) may improve rates but can also promote side reactions.[13][14] - Maintain a pH between 7 and 9 for bioconjugation reactions.[15]
Presence of a High Molecular Weight Byproduct Alkyne Homodimerization: Formation of a diyne byproduct.- Ensure thorough deoxygenation of the reaction mixture. - Use a copper-stabilizing ligand. - Add the copper catalyst slowly to the reaction mixture.
Difficulty in Product Purification PEG Aggregation: The branched and PEGylated nature of the reagent might lead to aggregation.- Reduce the concentration of the PEGylated azide.[7] - Add a co-solvent like DMSO to improve solubility.[7] - Modify the reaction buffer by adjusting the pH or ionic strength.[7]
Residual Copper Catalyst: The copper catalyst can be difficult to remove completely.- Purify the product using methods like size-exclusion chromatography or by using a chelating resin to sequester the copper.[16]
Unexpected Deprotection of Boc Groups Acidic Conditions: Accidental exposure to acidic conditions during workup or purification.- Avoid acidic conditions during the reaction and initial workup. If deprotection is desired, it should be performed as a separate, subsequent step using reagents like TFA.[11][17]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • "this compound"

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Co-solvent (e.g., DMSO or t-BuOH) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of "this compound" in degassed buffer or a suitable organic solvent.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh before each use.[13]

  • Reaction Setup:

    • In a reaction vessel, combine the "this compound" and the alkyne-containing molecule in the desired stoichiometric ratio (a slight excess of the alkyne is often beneficial).[13] The final concentration of the limiting reagent should ideally be above 10 µM.

    • If using a co-solvent, add it at this stage (typically 10-50% of the total volume).

    • Add the THPTA ligand solution to the reaction mixture. A 2:1 to 5:1 ligand-to-copper ratio is commonly used.[13]

    • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 250 µM.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate is typically around 5 mM.[18]

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC until the starting materials are consumed (typically 1-4 hours, but can be longer).[13]

  • Purification:

    • Once the reaction is complete, purify the product to remove unreacted starting materials, copper catalyst, and other reagents. Common purification methods include size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography depending on the nature of the product.[19]

Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Azido-PEG4-Amido-tri- (t-butoxycarbonylethoxymethyl)-methane Product 1,2,3-Triazole Product Azide->Product Alkyne Alkyne-containing Molecule Alkyne->Product CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuSO4 THPTA THPTA Ligand CuI->THPTA Stabilization CuI->Product Catalysis

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

Troubleshooting_Workflow Start Low Reaction Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckPurification Review Purification Method Start->CheckPurification SolutionCatalyst Use fresh reducing agent Add stabilizing ligand Deoxygenate solutions CheckCatalyst->SolutionCatalyst SolutionReagents Confirm reagent integrity Use fresh stock CheckReagents->SolutionReagents SolutionConditions Adjust stoichiometry Modify solvent/temperature/pH CheckConditions->SolutionConditions SolutionPurification Address potential aggregation Ensure complete copper removal CheckPurification->SolutionPurification Success Improved Yield SolutionCatalyst->Success SolutionReagents->Success SolutionConditions->Success SolutionPurification->Success

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Side_Reactions cluster_side Potential Side Reactions MainReaction Desired CuAAC Reaction Oxidation Cu(I) Oxidation to Cu(II) Homocoupling Alkyne Homodimerization Aggregation PEG Reagent Aggregation Reactants Azide + Alkyne Reactants->MainReaction Reactants->Homocoupling Leads to Reactants->Aggregation Can cause Catalyst Cu(I) Catalyst Catalyst->MainReaction Catalyst->Oxidation Leads to

Caption: Overview of potential side reactions in CuAAC with PEGylated reagents.

References

Technical Support Center: Purification of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying "this compound" conjugates by HPLC?

A1: The primary challenges stem from the molecule's unique structural features:

  • PEG Chain Heterogeneity: The polyethylene glycol (PEG) linker can contribute to broader peaks due to its conformational flexibility in solution.[1]

  • Hydrophobicity of t-Boc Groups: The three tert-butoxycarbonyl (t-Boc) groups are bulky and hydrophobic, which strongly influences the retention behavior on reversed-phase columns.

  • Acid Sensitivity of t-Boc Groups: The t-Boc protecting groups are labile in acidic conditions, which are common in reversed-phase HPLC mobile phases (e.g., using trifluoroacetic acid - TFA).[2] This can lead to on-column deprotection and the appearance of impurity peaks.

  • Complexity of Conjugates: As a PROTAC linker, its conjugates are often large and complex molecules, which can lead to poor chromatographic performance and complex impurity profiles.[1][3]

Q2: Which HPLC column is best suited for purifying these conjugates?

A2: A reversed-phase (RP) C18 column is the most common and generally effective choice for separating molecules based on hydrophobicity.[4] For potentially better resolution of PEGylated compounds, a C4 column might also be considered.[4] The choice will depend on the overall hydrophobicity of the final conjugate.

Q3: How can I prevent the removal of the t-Boc protecting groups during purification?

A3: To prevent the acid-catalyzed cleavage of the t-Boc groups, consider the following:

  • Use a Less Acidic Mobile Phase Modifier: Formic acid (0.1%) can be a suitable alternative to TFA, although it might result in slightly poorer peak shape.[1] Ammonium acetate is another option that creates a less acidic environment.

  • Minimize Exposure to Acid: If TFA is necessary for resolution, use the lowest effective concentration (e.g., 0.05% - 0.1%).[5]

  • Immediate Neutralization: If fractions are collected, immediately neutralize the acid by adding a small amount of a suitable base.

  • Low-Temperature Evaporation: When concentrating the purified fractions, use low temperatures to minimize acid-catalyzed deprotection.[6]

Q4: Why am I observing broad or tailing peaks for my conjugate?

A4: Peak broadening or tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the conjugate and the stationary phase can occur.[1] Adding a competitive agent like a small amount of acid to the mobile phase can mitigate this.

  • Conformational Flexibility: The flexible PEG chain can lead to multiple conformations of the conjugate, each interacting differently with the stationary phase.[1]

  • Column Overloading: Injecting too much sample can lead to poor peak shape.

  • Poor Solubility: The conjugate may have limited solubility in the mobile phase.

Q5: What detection method is most appropriate for these conjugates?

A5: Since the "this compound" linker itself lacks a strong UV chromophore, detection can be challenging.[7] If the conjugated molecule has a UV-active component, a UV detector can be used.[7] For conjugates without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as they are mass-based detectors and do not rely on the optical properties of the analyte.[7][]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks - Injector malfunction- Detector issue (e.g., lamp off)- Sample degradation- Insufficient sample concentration- Check the injector for proper functioning.- Verify detector settings and ensure the lamp is on.- Assess sample stability under storage and experimental conditions.- Increase the concentration of the injected sample.
Broad or tailing peaks - Secondary interactions with the stationary phase[1]- Column overloading- Poor sample solubility in the mobile phase- Column degradation- Add a mobile phase modifier (e.g., 0.1% TFA or formic acid).[1]- Reduce the amount of sample injected.- Dissolve the sample in a solvent compatible with the initial mobile phase.- Replace the column if it is old or has been subjected to harsh conditions.
Split peaks - Presence of isomers or conformers- Column void or channeling- Sample solvent incompatible with the mobile phase- Optimize mobile phase composition and temperature to improve peak shape.- Replace the column.- Dissolve the sample in the initial mobile phase.
High backpressure - Blockage in the system (e.g., column frit, tubing)- Particulate matter in the sample- High viscosity of the mobile phase- Systematically check for blockages by removing components, starting with the column.- Filter the sample through a 0.22 µm syringe filter before injection.- Adjust the mobile phase composition to reduce viscosity.
Appearance of new, unexpected peaks during the run - On-column degradation of the conjugate (e.g., loss of t-Boc groups)[2]- Presence of impurities in the mobile phase- Use a less acidic mobile phase or neutralize collected fractions immediately.[5]- Use high-purity solvents and freshly prepared mobile phases.
Poor resolution between the desired product and impurities - Suboptimal mobile phase gradient- Incorrect mobile phase composition- Employ a shallower gradient around the elution time of the target compound.[4]- Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and mobile phase modifiers.

Experimental Protocol: RP-HPLC Purification

This protocol provides a general starting point. Optimization will be necessary based on the specific properties of the conjugate.

1. Sample Preparation:

  • Dissolve the crude conjugate in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • If solubility is an issue, DMSO or DMF can be used, but keep the injection volume small to avoid peak distortion.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector: UV (if applicable) and/or ELSD/CAD.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for an analytical column; adjust for preparative scale.

  • Column Temperature: 30-40 °C to improve peak shape.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B (column wash)

    • 40-45 min: Linear gradient from 95% to 5% B

    • 45-55 min: 5% B (re-equilibration)

4. Fraction Collection and Post-Purification:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions.

  • Remove the organic solvent under reduced pressure at a low temperature.

  • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Quantitative Data Summary

The following table provides typical parameters that may be encountered during the HPLC purification of similar PEGylated conjugates. These values should be used as a starting point for method development.

ParameterTypical Value/RangeReference/Note
Column Type C18, C8, C4[4]
Mobile Phase (Aqueous) Water with 0.05-0.1% TFA or Formic Acid[1]
Mobile Phase (Organic) Acetonitrile or Methanol with 0.05-0.1% TFA or Formic Acid[1]
Gradient Shallow, linear gradient (e.g., 1-2% organic phase increase per minute)[4]
Flow Rate (Analytical) 0.5 - 1.5 mL/min
Column Temperature 25 - 45 °C[4]
Detection Wavelength (UV) 214 nm, 254 nm, 280 nm (depends on the conjugate)
Typical Purity Achieved >95%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Conjugate filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto RP-HPLC Column filter->inject gradient Gradient Elution inject->gradient detect UV and/or ELSD/CAD Detection gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product final_product lyophilize->final_product Purified Conjugate

Caption: Experimental workflow for HPLC purification.

troubleshooting_flowchart cluster_peak_shape Peak Shape Issues cluster_retention Retention Issues cluster_solutions Potential Solutions start Poor Chromatogram? broad_tailing Broad or Tailing Peaks? start->broad_tailing Yes split_peaks Split Peaks? start->split_peaks Yes no_peaks No/Small Peaks? start->no_peaks Yes new_peaks Unexpected New Peaks? start->new_peaks Yes solution_peak_shape Optimize Mobile Phase (e.g., add TFA/FA) Reduce Sample Load broad_tailing->solution_peak_shape solution_split Check Column Integrity Dissolve Sample in Mobile Phase split_peaks->solution_split solution_no_peaks Check Injector & Detector Increase Sample Concentration no_peaks->solution_no_peaks solution_new_peaks Use Milder Acid (Formic Acid) Check Solvent Purity new_peaks->solution_new_peaks

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Steric Hindrance Effects of Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation with branched PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges related to steric hindrance during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation, and how do branched PEG linkers help overcome it?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1][2] In bioconjugation, this often occurs when a large biomolecule (like an antibody) and another molecule (such as a drug or dye) are too bulky or improperly oriented to allow their reactive functional groups to come into the necessary proximity for a bond to form.[2] This can significantly lower the efficiency and yield of the conjugation reaction.

Branched PEG linkers help overcome steric hindrance primarily by creating more physical space between the conjugated molecules. The extended arms of the branched PEG push the payload further away from the surface of the biomolecule, which can:

  • Improve accessibility for enzymatic cleavage: In many Antibody-Drug Conjugate (ADC) designs, the linker is meant to be cleaved by enzymes within the target cell to release the drug. If the cleavage site is too close to the bulky antibody, steric hindrance can prevent the enzyme from accessing it efficiently. A longer, branched linker can mitigate this issue.

  • Enhance binding to target receptors: The bulky antibody can sterically hinder the interaction of the conjugated molecule with its target. Branched linkers can provide the necessary separation to ensure proper binding.

  • Increase Drug-to-Antibody Ratio (DAR): Branched linkers can allow for the attachment of multiple payload molecules per conjugation site on the antibody, thereby increasing the DAR without compromising the antibody's function.[3]

Q2: When should I choose a branched PEG linker over a linear one?

A2: The choice between a branched and a linear PEG linker depends on the specific application and the molecules involved.

Choose a branched PEG linker when: [3]

  • You are working with large, bulky molecules where steric hindrance is a known or potential issue.

  • You need to attach multiple payloads at a single site to increase the drug-to-antibody ratio (DAR).[3]

  • You require enhanced shielding of the conjugated molecule to improve its pharmacokinetic profile and reduce immunogenicity.

  • Your payload is hydrophobic, as the branched structure can improve the overall solubility of the conjugate.

Choose a linear PEG linker when:

  • You are working with smaller molecules where steric hindrance is less of a concern.

  • A lower DAR is sufficient for your application.

  • You require a more flexible spacer with minimal steric hindrance from the linker itself.[4]

Q3: How does the length of the branched PEG linker's arms affect the properties of my bioconjugate?

A3: The length of the PEG arms in a branched linker is a critical parameter. A study on trastuzumab-based ADCs demonstrated that a "long" branched linker resulted in a significantly more potent ADC compared to one with a "short" branched linker.[5] The ADC with the shorter linker was an order of magnitude less potent, which was attributed to steric hindrance affecting the rate of linker cleavage by lysosomal enzymes.[3][5] However, excessively long linkers can sometimes lead to increased hydrophobicity of the ADC as the payload becomes more exposed.[5] Therefore, the optimal linker length often needs to be determined empirically for each specific application.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Inaccessible Reactive Site due to Steric Hindrance 1. Use a Longer PEG Linker: Introduce a PEG linker with longer arms to increase the reach of the reactive group.[6] 2. Optimize Linker Design: Consider a different branched PEG architecture to provide better spatial separation.
Suboptimal Reaction Conditions 1. Optimize pH: Ensure the buffer pH is appropriate for the chosen chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[7] Avoid buffers with competing nucleophiles (e.g., Tris buffer for NHS ester reactions). 2. Optimize Molar Ratio: Increase the molar excess of the branched PEG linker relative to the biomolecule to drive the reaction to completion.[6] A 10- to 20-fold molar excess is a common starting point.[2] 3. Vary Temperature and Incubation Time: Systematically test different reaction temperatures and times to find the optimal conditions.
Hydrolysis of Activated Linker 1. Use Fresh Reagents: Prepare stock solutions of activated PEG linkers immediately before use.[7] 2. Proper Storage and Handling: Store reagents according to the manufacturer's instructions, typically at -20°C and desiccated. Allow vials to warm to room temperature before opening to prevent condensation.[7]
Inaccessible Thiol Groups (for Maleimide Chemistry) Reduce Disulfide Bonds: If cysteine residues are forming disulfide bonds, treat the protein with a mild reducing agent like TCEP before conjugation. It is critical to remove the reducing agent before adding the maleimide linker.[7]

Problem 2: Reduced Biological Activity or Efficacy of the Conjugate

Possible CauseRecommended Solution
PEG Linker Obstructing the Active/Binding Site 1. Use a Shorter PEG Linker: A shorter linker may reduce the chance of the PEG chain sterically hindering the active site.[1] 2. Site-Specific Conjugation: If possible, use site-directed mutagenesis to move the conjugation site to a region of the biomolecule away from the active or binding site.[2]
Conformational Changes Induced by PEGylation 1. Vary PEG Linker Architecture: Experiment with different branched PEG structures or compare with linear PEGs. 2. Characterize Structural Changes: Use analytical techniques like circular dichroism (CD) spectroscopy to assess any significant changes in the secondary and tertiary structure of the biomolecule after PEGylation.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Linear vs. Branched PEG-Interferon Conjugates

ParameterLinear PEG-Interferon alfa-2b (12 kDa)Branched PEG-Interferon alfa-2a (40 kDa)
Absorption Half-Life (t½ abs) 4.6 hours50 hours
Terminal Half-Life (t½) ~40 hours108 hours
Renal Clearance Reduced ~10-fold vs. native IFNReduced >100-fold vs. native IFN

Note: Data is compiled from different studies and illustrates the general trend of prolonged half-life with larger, branched PEG structures.[4]

Table 2: Impact of PEG Linker Architecture on ADC Drug-to-Antibody Ratio (DAR) and Aggregation

FeatureLinear PEG LinkerBranched PEG Linker
Typical DAR Lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.[4]
Aggregation Risk Increases significantly with higher DAR and hydrophobic drugs.Mitigated due to the hydrophilic shielding of the branched PEG structure.[4]

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-MMAE Conjugate

PEG Linker MW (kDa)In Vitro Cytotoxicity Reduction (fold change vs. no PEG)
4~6.5
10~22.5

Data suggests that while longer PEG linkers can improve pharmacokinetic properties, they may also reduce in vitro potency due to steric hindrance.[8]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Bioconjugation with a Branched PEG Linker

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with cysteine residues) with a maleimide-activated branched PEG linker.

Materials:

  • Thiol-containing biomolecule

  • Maleimide-activated branched PEG linker

  • Reaction Buffer: Thiol-free buffer, e.g., PBS or HEPES, pH 6.5-7.5, degassed.[9][10]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]

    • (Optional) If disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[9] TCEP does not need to be removed before adding the maleimide-PEG.[9]

  • Maleimide-PEG Preparation:

    • Immediately before use, prepare a stock solution of the maleimide-activated branched PEG linker in the reaction buffer or a compatible organic solvent like DMSO.[9][11]

  • Conjugation Reaction:

    • Add the maleimide-PEG stock solution to the biomolecule solution at a 10- to 20-fold molar excess.[11][12]

    • Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.[11][12] Protect the reaction from light if the maleimide or payload is light-sensitive.

  • Quenching:

    • To stop the reaction, add a quenching reagent (e.g., L-cysteine) in excess of the unreacted maleimide-PEG.[9]

  • Purification:

    • Purify the PEGylated bioconjugate from excess reagents and unreacted molecules using SEC or another suitable purification method.[9][11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis biomolecule 1. Biomolecule Preparation conjugation 3. Bioconjugation Reaction biomolecule->conjugation peg_linker 2. Branched PEG-Linker Activation peg_linker->conjugation quenching 4. Quenching conjugation->quenching purification 5. Purification (e.g., SEC) quenching->purification characterization 6. Characterization (e.g., SDS-PAGE, MS) purification->characterization

Caption: A generalized experimental workflow for bioconjugation with branched PEG linkers.

troubleshooting_workflow start Start: Bioconjugation Experiment low_yield Low Conjugation Yield? start->low_yield check_reagents Check Reagents: - Freshly prepared? - Stored correctly? low_yield->check_reagents Yes success Successful Conjugation low_yield->success No check_conditions Check Reaction Conditions: - Optimal pH? - Correct molar ratio? check_reagents->check_conditions check_biomolecule Check Biomolecule: - Reactive groups accessible? - Disulfides reduced? check_conditions->check_biomolecule optimize Optimize Conditions: - Increase linker excess - Adjust pH, temp, time check_biomolecule->optimize optimize->start

Caption: A decision tree for troubleshooting low yield in bioconjugation experiments.

Caption: Conceptual diagram illustrating how branched/long PEG linkers overcome steric hindrance.

References

Technical Support Center: Enhancing SPAAC Reaction Efficiency with Sterically Hindered Azides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, particularly when dealing with sterically hindered azides. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges and improve reaction efficiency.

Troubleshooting Guides

This section addresses specific issues you may encounter during your SPAAC experiments involving sterically hindered azides.

Question 1: My SPAAC reaction with a bulky azide is slow or incomplete. What are the primary causes and how can I improve the reaction rate?

Answer:

Slow or incomplete SPAAC reactions with sterically hindered azides are common challenges. The primary factors to investigate are the choice of cyclooctyne, reaction conditions, and the local environment of the azide. Here are several strategies to enhance your reaction efficiency:

  • Optimize Your Cyclooctyne: The reactivity of the cyclooctyne is a critical determinant of the SPAAC reaction rate. For sterically demanding azides, switching to a more reactive cyclooctyne can significantly improve kinetics. Bicyclo[6.1.0]nonyne (BCN) derivatives, for instance, are often more reactive than dibenzocyclooctynes (DBCO) with certain sterically hindered azides due to their smaller size and different transition state geometries. Consider cyclooctynes with higher ring strain or those with electron-withdrawing groups, which can accelerate the reaction.[1][2]

  • Increase Reactant Concentration: Based on the law of mass action, increasing the concentration of one or both reactants will lead to a faster reaction rate.[3] If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent like DMSO to increase the effective concentration of your reactants.[3]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[4] While many SPAAC reactions are performed at room temperature, incubating at 37°C or even up to 60°C (if your biomolecules are stable) can significantly increase the reaction rate.[4][5] A temperature increase from 0°C to 60°C has been shown to increase the reaction rate by approximately 150-fold in some cases.[5]

  • Optimize the Reaction Buffer and pH: The choice of buffer and pH can influence the stability and reactivity of your molecules. For many SPAAC reactions involving proteins, a pH range of 7.0-8.5 is considered optimal.[4] Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.[6]

Question 2: I am observing low labeling efficiency when conjugating a large biomolecule with a sterically hindered azide. How can I improve the yield?

Answer:

Low labeling efficiency in the context of large biomolecules and bulky azides is often a result of poor accessibility of the reactive partners. Here are some strategies to address this:

  • Incorporate a Linker: Introducing a flexible linker, such as a polyethylene glycol (PEG) chain, between the bulky group and the azide can significantly improve reaction efficiency.[1] The linker extends the azide away from the sterically crowded environment, making it more accessible to the cyclooctyne.[4] The presence of a PEG linker has been shown to enhance reaction rates by creating a hydrophilic microenvironment and reducing non-specific interactions.[6]

  • Choose a Less Sterically Demanding Cyclooctyne: As mentioned previously, the choice of cyclooctyne is critical. Less sterically demanding cyclooctynes like BCN may have better access to a hindered azide on a large biomolecule compared to the bulkier DBCO.[7]

  • Increase Molar Excess of the Smaller Reagent: Using a 5- to 20-fold molar excess of the smaller reactant (typically the cyclooctyne-containing molecule) can help drive the reaction to completion, especially when one of the reactants is a precious biomolecule.[4]

  • Extend Reaction Time: For sterically hindered systems, allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) can lead to higher yields.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding SPAAC reactions with sterically hindered azides.

Question 3: How does the structure of the cyclooctyne affect the reaction rate with a sterically hindered azide?

Answer:

The structure of the cyclooctyne plays a pivotal role in determining the SPAAC reaction rate. Key factors include:

  • Ring Strain: The primary driving force for SPAAC is the relief of ring strain in the cyclooctyne.[8] Cyclooctynes with higher ring strain, such as some DBCO derivatives, generally exhibit faster reaction kinetics.[9]

  • Steric Accessibility: The steric profile of the cyclooctyne itself is important. While highly strained cyclooctynes are more reactive, their bulky nature might hinder their approach to a sterically crowded azide. In such cases, a smaller, yet still reactive, cyclooctyne like BCN might be more effective.[2]

  • Electronic Effects: The electronic properties of the cyclooctyne can be tuned to enhance reactivity. Electron-withdrawing substituents on the cyclooctyne ring can lower the LUMO energy, accelerating the reaction with the azide's HOMO.[10]

Question 4: What is the role of linkers in overcoming steric hindrance in SPAAC reactions?

Answer:

Linkers, particularly flexible and hydrophilic ones like PEG, are a powerful tool to mitigate steric hindrance in SPAAC reactions.[1] They function by:

  • Increasing the Distance: A linker physically separates the reactive azide from the bulky part of the molecule, reducing steric clashes and making the azide more accessible to the cyclooctyne.[4]

  • Enhancing Solubility: PEG linkers can improve the aqueous solubility of hydrophobic molecules, which is particularly beneficial for bioconjugation reactions in physiological buffers.[1]

  • Providing Flexibility: The flexibility of a linker allows the azide to adopt a conformation that is favorable for the cycloaddition reaction.

Question 5: Are there any catalytic methods to accelerate SPAAC reactions with sterically hindered azides?

Answer:

While SPAAC is defined by its catalyst-free nature, some strategies can be employed to accelerate the reaction that are conceptually similar to catalysis:

  • Micellar Catalysis: For hydrophobic reactants, the use of surfactants to form micelles can dramatically increase the local concentration of the azide and cyclooctyne, leading to significant rate enhancements.[11] Anionic and cationic surfactants have been shown to provide the most efficient catalysis.[11]

  • Solvent Effects: While not a catalyst in the traditional sense, the choice of solvent can have a profound impact on the reaction rate. Protic solvents can stabilize the transition state through hydrogen bonding, and in some cases, the addition of organic co-solvents can accelerate the reaction by improving solubility.[12]

Data Presentation

The following tables summarize quantitative data on the impact of different factors on SPAAC reaction rates.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Different Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN~0.1 - 0.29[9]Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[9]
DBCO~0.6 - 1.0[9]Higher ring strain leads to faster reaction but lower stability compared to BCN.[9]
DIBAC~0.45 - 0.9[13]Comparable reactivity to the fastest cyclooctynes currently known.[13]
DIBO~0.3 - 0.7[9]Robust reactivity, often used in bioconjugation.[9]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: Influence of Reaction Conditions on SPAAC Reaction Rate

ParameterConditionEffect on Reaction RateReference
Temperature 0°C to 60°CRate increased approximately 150-fold[5]
Buffer HEPES (pH 7) vs. PBS (pH 7)HEPES generally results in higher rates[6]
pH Higher pH (up to 10)Generally increases reaction rates (except in HEPES)[6]
Linker Addition of a PEG linkerEnhanced reaction rates by 31 ± 16% in one study[6]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Labeling of a Sterically Hindered Azide-Modified Protein

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to a protein modified with a sterically hindered azide.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Cyclooctyne reagent (e.g., BCN-PEG-NHS ester or DBCO-NHS ester) stock solution in DMSO (e.g., 10 mM).

  • Reaction buffer (e.g., HEPES, pH 7.5).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in the desired reaction buffer at an appropriate concentration. If the buffer contains sodium azide, it must be removed by dialysis or buffer exchange as it will compete with the azide on the protein.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

  • Addition of Cyclooctyne: Slowly add a 5- to 20-fold molar excess of the cyclooctyne stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at the desired temperature (start with room temperature or 37°C for improved kinetics) for 4-24 hours with gentle mixing.[1] The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Purification: Remove the unreacted cyclooctyne reagent and byproducts by size-exclusion chromatography (SEC) using an appropriate buffer.

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Kinetic Analysis of a SPAAC Reaction with a Sterically Hindered Azide via ¹H NMR Spectroscopy

This protocol describes how to determine the second-order rate constant for a SPAAC reaction involving a sterically hindered azide.

Materials:

  • Sterically hindered azide of interest.

  • Cyclooctyne of interest.

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Internal standard (e.g., dimethyl sulfone).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare stock solutions of the sterically hindered azide, the cyclooctyne, and the internal standard in the chosen deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine the azide and cyclooctyne solutions at known concentrations. For second-order kinetics, equimolar concentrations can be used. For pseudo-first-order kinetics, one reactant should be in large excess (e.g., 10-fold or more).

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic peaks for one of the reactants and the triazole product that do not overlap with other signals.

    • Integrate the area of the reactant peak and the internal standard peak at each time point.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • For a second-order reaction with equal initial concentrations, a plot of 1/[reactant] versus time will be linear, and the slope will be the second-order rate constant (k₂).[14] For pseudo-first-order conditions, a plot of ln([reactant]) versus time will be linear, and the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant is then calculated by dividing k' by the concentration of the reactant in excess.[4]

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants Sterically_Hindered_Azide Sterically Hindered Azide (R1-N3) Transition_State [3+2] Cycloaddition Transition State Sterically_Hindered_Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., BCN, DBCO) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Troubleshooting_Workflow cluster_solutions Troubleshooting Strategies Start Low SPAAC Efficiency with Sterically Hindered Azide Problem Identify Potential Cause Start->Problem Sol1 Switch to a more reactive cyclooctyne (e.g., BCN) Problem->Sol1 Slow Kinetics Sol2 Increase reactant concentrations Problem->Sol2 Low Concentration Sol3 Increase reaction temperature (e.g., 37°C) Problem->Sol3 High Activation Energy Sol4 Incorporate a flexible linker (e.g., PEG) Problem->Sol4 Poor Accessibility Sol5 Optimize buffer and pH (e.g., HEPES, pH 7.5) Problem->Sol5 Suboptimal Conditions

Caption: Troubleshooting workflow for low SPAAC efficiency with sterically hindered azides.

References

Technical Support Center: Purification of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" reactions, a crucial step in the synthesis of PROTACs and other complex molecules.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a Click Chemistry reaction?

Copper catalysts, essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, can be toxic to living systems and may have detrimental effects on downstream applications, such as with redox-sensitive nanoparticles.[6][7] Therefore, their thorough removal from the final product is a critical purification step to ensure the safety and efficacy of the synthesized molecule.

Q2: What are the common challenges encountered when removing copper from reactions involving "this compound"?

The unique structure of this molecule, featuring a polyethylene glycol (PEG) linker, an amide group, and multiple ester functionalities, can present specific purification challenges. The PEG chain enhances water solubility, which might complicate standard extraction procedures.[8][9] Additionally, the amide and ester groups could potentially coordinate with copper ions, making their removal more difficult.

Q3: What are the primary methods for removing copper catalysts from my reaction mixture?

Several effective methods can be employed, broadly categorized as:

  • Chelation and Extraction: Using chelating agents like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[10][11][12][13]

  • Solid-Phase Scavenging: Employing functionalized silica or polymer resins that selectively bind to and remove copper from the solution.[6][7][13][14][15]

  • Chromatography: Utilizing techniques like silica gel plugs, Size Exclusion Chromatography (SEC), or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the product from the catalyst.[13][16][17]

Troubleshooting Guide

Problem 1: A persistent blue or green color remains in the organic layer after aqueous extraction, indicating the presence of Copper(II) ions.

  • Cause: This suggests that the Copper(I) catalyst has been oxidized to Copper(II), which is often more difficult to remove with simple water washes.[18] This can also happen if the chelating agent is not used in sufficient excess or if the pH is not optimal for complex formation.

  • Recommended Solutions:

    • EDTA Wash: Perform multiple washes with a buffered solution of EDTA (e.g., 0.5 M, pH 8) to effectively chelate the copper ions.[13] Vigorous stirring of the biphasic mixture can improve efficiency.

    • Ammonia/Ammonium Chloride Wash: Washing with a solution of aqueous ammonia or ammonium chloride can form a water-soluble copper-ammonia complex, which is easily extracted into the aqueous phase.[13][19] Be mindful that an ammonium chloride solution is slightly acidic and could affect acid-sensitive compounds.[19]

Problem 2: My PEGylated product is an oil, making precipitation or crystallization for purification difficult.

  • Cause: The PEG chain often imparts an oily or waxy consistency to the final product.[16]

  • Recommended Solutions:

    • Chromatography: This is the most effective method for purifying oily PEGylated compounds.[16]

      • Reversed-Phase HPLC (RP-HPLC): Offers high resolution for separating the product from impurities based on hydrophobicity.[16]

      • Size Exclusion Chromatography (SEC): Can be effective if there is a significant size difference between your product and the copper catalyst complex or other small molecule impurities.[16][20]

    • Solid-Phase Scavengers: These can be used to remove the copper catalyst prior to a final chromatographic polishing step.

Problem 3: Significant product loss is observed during aqueous workup.

  • Cause: The hydrophilic PEG4 linker in "this compound" can increase the water solubility of the product, leading to its partitioning into the aqueous layer during extraction.

  • Recommended Solutions:

    • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes.

    • Back-Extraction: Back-extract the combined aqueous layers with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.

    • Solid-Phase Scavenging: This method avoids aqueous workups altogether, potentially leading to higher product recovery.[6]

Quantitative Data Summary

The following table summarizes the efficiency of various copper removal methods based on available data and typical experimental outcomes.

Purification MethodPrincipleTypical Residual Copper LevelsAdvantagesDisadvantages
Aqueous EDTA Wash Chelation & Liquid-Liquid Extraction< 50 ppm[19]Inexpensive, simple procedure.Can be labor-intensive, may lead to product loss for water-soluble compounds, potential for emulsion formation.[16]
Solid-Phase Scavengers Adsorption on a Solid SupportVery low (often below detection limits)High efficiency, simple filtration-based workup, avoids aqueous extraction.[6]Higher cost of reagents, scavenger may need to be screened for optimal performance.
Silica Gel Plug/Column Adsorption ChromatographyVariable, generally effective for bulk removalSimple, can be integrated with other purification steps.May not achieve very low residual levels, potential for product adsorption on silica.[13]
Reversed-Phase HPLC Separation by HydrophobicityVery low (analytically pure fractions)High resolution and purity.[16]Time-consuming for large scales, requires method development.[16]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash
  • Reaction Quench: Upon reaction completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • EDTA Wash: Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt), buffered to pH 8 with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Stir the biphasic mixture vigorously for 15-30 minutes. The aqueous layer should turn blue or green as the copper-EDTA complex forms.

  • Separation: Separate the aqueous layer.

  • Repeat: Repeat the EDTA wash until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., SiliaMetS Thiourea)
  • Solvent Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent in which the product is soluble.

  • Scavenger Addition: Add the recommended amount of the solid-phase scavenger (e.g., SiliaMetS Thiourea, typically 3-5 equivalents relative to the copper catalyst).

  • Stirring: Stir the suspension at room temperature for 1-3 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Washing: Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, now free of copper.

Visualized Workflows

Copper_Removal_Workflow cluster_start Initial Reaction Mixture cluster_methods Copper Removal Methods cluster_end Final Product Start Crude Reaction Mixture (Product + Copper Catalyst) EDTA Aqueous EDTA Wash Start->EDTA Method 1 Scavenger Solid-Phase Scavenger Start->Scavenger Method 2 Chromatography Chromatography (Silica Plug / HPLC) Start->Chromatography Method 3 End Purified Product EDTA->End Scavenger->End Chromatography->End

Caption: Overview of Copper Removal Strategies.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Recommended Solutions Start Problem Identified During Purification P1 Persistent Copper Contamination (Blue/Green Color) Start->P1 Issue Type P2 Oily Product Consistency Start->P2 P3 Product Loss in Aqueous Phase Start->P3 S1 Intensive EDTA/Ammonia Wash or Use Solid Scavenger P1->S1 Solution S2 Utilize Chromatography (RP-HPLC or SEC) P2->S2 Solution S3 Minimize Aqueous Washes, Back-Extract, or Use Solid Scavenger P3->S3 Solution

Caption: Troubleshooting Decision-Making Flowchart.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" is a branched PEG linker designed for bioconjugation, featuring an azide group for "click chemistry" applications.[1][2] Comprehensive characterization of conjugates formed with this linker is critical for ensuring product quality, efficacy, and safety. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering detailed insights into molecular weight, purity, and structural integrity.[3][4]

This guide provides a comparative analysis of the two most common mass spectrometry techniques for characterizing such conjugates: Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. We also present alternative analytical methods and detailed experimental protocols to assist researchers in selecting the most appropriate characterization strategy.

Comparative Analysis of Mass Spectrometry Techniques

Both ESI-LC/MS and MALDI-TOF MS are powerful techniques for the analysis of PEGylated compounds, each with distinct advantages and limitations. The choice between them often depends on the specific information required, the nature of the conjugate, and available instrumentation.

FeatureESI-LC/MSMALDI-TOF MS
Principle Soft ionization of molecules in solution, often coupled with liquid chromatography for separation. Generates multiply charged ions.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Primarily generates singly charged ions.
Information Provided Precise molecular weight of the intact conjugate and its fragments, purity, heterogeneity, and identification of PEGylation sites (with MS/MS).[5]Average molecular weight, molecular weight distribution (polydispersity), and confirmation of successful conjugation.[6][7]
Strengths High mass accuracy and resolution, ideal for complex mixtures and determining the degree of PEGylation. Amenable to automation and high-throughput analysis.[4]Rapid, sensitive, and tolerant of some buffers and salts. Excellent for analyzing broad polymer distributions.[6][8]
Limitations Spectra can be complex due to multiple charge states and the polydispersity of PEG, potentially requiring charge-stripping agents or deconvolution software.[9][10]Lower resolution compared to ESI, potential for fragmentation, and challenges in analyzing low molecular weight PEGs due to matrix interference.[11][12]
Typical Analytes PEGylated proteins, peptides, and antibodies where detailed structural information and purity assessment are critical.[5]Synthetic polymers, quality control of PEG reagents, and rapid screening of conjugation reactions.[6][13]
Alternative Characterization Methodologies

While mass spectrometry is a primary tool, a comprehensive characterization of PEGylated conjugates often involves orthogonal techniques to provide a complete picture of the product's attributes.

TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation of mixture components based on their interactions with a stationary phase.Purity, quantification of conjugate, free PEG, and unreacted biomolecule.[3][14]Highly reproducible, quantitative, and versatile with various column chemistries (e.g., SEC, RP-HPLC).[14]Can be non-denaturing (SEC) or denaturing (RP-HPLC), which may alter the conjugate's native state.[14]
Dynamic Light Scattering (DLS) Measures the intensity of light scattered by molecules in solution.Hydrodynamic radius, aggregation state, and can help infer molecular weight.[3]Non-invasive, provides information on the solution behavior and stability of the conjugate.Indirect measure of molecular weight, sensitive to contaminants and aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, confirmation of covalent linkages, and characterization of PEG end-groups.[15]Provides unambiguous structural data and insights into the chemical environment of atoms.Lower sensitivity compared to MS, requires higher sample concentrations, and can be complex for large molecules.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Can determine the degree of PEGylation by analyzing the characteristic C-O-C peak of PEG.[16]"Reagent-free," fast, and accurate for determining the extent of PEGylation.[16]Provides limited structural detail compared to MS and NMR.

Experimental Protocols

The following are detailed methodologies for the characterization of "this compound" conjugates using ESI-LC/MS and MALDI-TOF MS.

Protocol 1: ESI-LC/MS Analysis

This protocol is designed for the characterization of a PEGylated protein or peptide conjugate.

Materials:

  • This compound conjugate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • C18 reversed-phase column suitable for biomolecules

Procedure:

  • Sample Preparation: Dissolve the conjugate in a solution of 5-30% acetonitrile with 0.1% formic acid to a final concentration of 0.5-1 mg/mL. Centrifuge the sample to remove any insoluble material before transferring it to an autosampler vial.

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Inject 5-10 µL of the sample onto the C18 column.

    • Apply a suitable gradient, for example, from 5% to 95% Mobile Phase B over 15-30 minutes, to elute the conjugate.[8]

  • MS Detection:

    • Set the ESI source to positive ion mode.

    • Acquire mass spectra over a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 500-4000).

    • For enhanced spectral quality, post-column addition of a charge-stripping agent like triethylamine (TEA) can be employed to simplify the charge state distribution.[9][10]

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact conjugate.

    • For site-specific information, perform tandem MS (MS/MS) on the precursor ions to fragment the molecule and identify the PEGylated peptides after proteolytic digestion.[5]

Protocol 2: MALDI-TOF MS Analysis

This protocol is suitable for the rapid analysis of the PEG linker itself or for confirming the successful conjugation to a biomolecule.

Materials:

  • This compound conjugate sample

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)[6][17]

  • Cationizing Agent: Sodium trifluoroacetate (NaTFA)[6]

  • Solvents: Acetonitrile (ACN), ethanol, and HPLC-grade water

Procedure:

  • Solution Preparation:

    • Matrix Solution: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[8]

    • Cationizing Agent Solution: Prepare a 10 mg/mL solution of NaTFA in ethanol.[8]

    • Analyte Solution: Dissolve the conjugate in water or a suitable organic solvent to a concentration of approximately 1 mg/mL.

  • Sample Spotting:

    • Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:5:1 (v/v/v) ratio.[6]

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.[6]

  • MS Acquisition:

    • Acquire mass spectra in positive ion mode.

    • The instrument can be operated in either linear mode (for higher mass ranges) or reflectron mode (for higher resolution).

  • Data Analysis:

    • Identify the series of peaks corresponding to the sodiated adducts ([M+Na]+) of the PEGylated species.

    • The mass difference between adjacent peaks in the distribution will correspond to the mass of the PEG monomer unit (44 Da), confirming the presence of the PEG chain.[9]

Visualizing Experimental Workflows and Comparisons

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for mass spectrometric characterization and a logical comparison of the techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_esi ESI-LC/MS cluster_maldi MALDI-TOF MS cluster_results Characterization Results start Conjugate Sample dissolve Dissolution in Appropriate Solvent start->dissolve lc_separation LC Separation (e.g., C18 column) dissolve->lc_separation mix_matrix Mix with Matrix & Cationizing Agent dissolve->mix_matrix esi_ionization Electrospray Ionization lc_separation->esi_ionization ms_analysis_esi MS Analysis (Multiply Charged Ions) esi_ionization->ms_analysis_esi deconvolution Data Deconvolution ms_analysis_esi->deconvolution esi_result Precise Mass, Purity, Site ID deconvolution->esi_result spot_target Spot on Target Plate mix_matrix->spot_target laser_desorption Laser Desorption/ Ionization spot_target->laser_desorption tof_analysis TOF Analysis (Singly Charged Ions) laser_desorption->tof_analysis maldi_result Average MW, Distribution tof_analysis->maldi_result logical_comparison cluster_main Characterization of PEG Conjugates cluster_detailed Detailed Structural Analysis cluster_rapid Rapid Screening & QC cluster_orthogonal Orthogonal Methods main Primary Goal detailed Purity, Heterogeneity, Site-Specific Info main->detailed rapid Average MW, Polydispersity main->rapid orthogonal Confirmatory Data main->orthogonal esi_lcms ESI-LC/MS detailed->esi_lcms maldi_tof MALDI-TOF MS rapid->maldi_tof hplc HPLC (Purity) orthogonal->hplc dls DLS (Size) orthogonal->dls nmr NMR (Structure) orthogonal->nmr

References

A Head-to-Head Comparison: "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" versus Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realm of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. The architectural distinction between branched and linear PEG linkers significantly influences these properties. This guide provides an objective comparison of a specific branched linker, "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane," with traditional linear PEG linkers, supported by experimental data from analogous systems.

"this compound" is a branched PEGylation reagent featuring a central tertiary amine core from which three t-butoxycarbonyl-protected carboxylic acid arms extend, and a PEG4 chain terminated with an azide group.[1][2] This azide functionality allows for efficient conjugation to molecules containing alkyne, DBCO, or BCN groups via "click chemistry".[3] The three protected carboxylic acid arms, upon deprotection, offer multiple attachment points for drug molecules, enabling a higher drug-to-antibody ratio (DAR) in ADCs or the linkage of multiple ligands in PROTACs.

Linear PEG linkers, in contrast, consist of a single, unbranched chain of ethylene glycol units with reactive functional groups at one or both ends.[] Their simplicity has made them a staple in bioconjugation, but they often limit the drug load to maintain favorable physicochemical properties.

At a Glance: Branched vs. Linear PEG Linkers

Feature"this compound" (Branched)Linear PEG Linkers
Architecture Multiple PEG arms extending from a central core.[][5]Single, unbranched chain of ethylene glycol units.[5]
Drug Loading Potentially higher drug-to-antibody ratio (DAR) as one linker can attach multiple drug molecules.[5][6]Typically allows for a lower DAR as one linker generally attaches one drug molecule.[5]
Hydrodynamic Volume Larger for a given molecular weight, which can contribute to reduced renal clearance.[5][7]Smaller for a given molecular weight.[5]
"Stealth" Effect Offers a more significant shielding effect due to its three-dimensional structure, leading to enhanced protection from enzymatic degradation and the reticuloendothelial system.[5][8]Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[5]
In Vivo Half-Life Often results in a significantly longer circulation time in the bloodstream.[5]Generally shorter compared to branched PEGs of a similar total molecular weight.[5]
Steric Hindrance Increased, which may sometimes impact the binding affinity of the targeting molecule.Minimal, which can be advantageous for preserving the binding affinity of the targeting molecule.

Quantitative Performance Comparison

The following tables summarize key quantitative data from studies comparing the properties and performance of bioconjugates, such as antibody-drug conjugates (ADCs), constructed with branched versus linear PEG linkers. While direct experimental data for "this compound" in a comparative ADC context is not publicly available, the data presented for other branched linkers provide a strong indication of its expected performance.

Table 1: Influence of Linker Architecture on ADC Pharmacokinetics [8]

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[8]

Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) [7]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

A larger hydrodynamic radius, as observed with the branched PEG, can lead to reduced renal clearance and a longer in vivo half-life.[7]

Table 3: In Vitro Cytotoxicity of Trastuzumab-Based ADCs [9]

Efficacy ParameterADC with Linear PEG LinkerADC with Branched PEG Linker
In Vitro Cytotoxicity (IC50)May be slightly lower (more potent)May be slightly higher (less potent)
In Vivo Tumor Growth InhibitionGoodOften Superior

Some studies have shown that the increased steric hindrance of a branched linker can slightly reduce the in vitro potency (IC50) compared to a shorter, linear linker. However, this is often outweighed by the significant improvements in the in vivo setting.[9]

Mandatory Visualizations

Structural Comparison of PEG Linkers cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker (e.g., Azido-PEG4-Amido-tri-alkyne) A Functional Group A B -(CH2CH2O)n- A->B C Functional Group B B->C Core Central Core Peg1 PEG Arm 1 (Drug 1) Core->Peg1 Peg2 PEG Arm 2 (Drug 2) Core->Peg2 Peg3 PEG Arm 3 (Drug 3) Core->Peg3 Azide Azide-PEG4 (to Antibody) Core->Azide

Caption: Structural comparison of linear and branched PEG linkers.

Experimental Workflow for ADC Efficacy Comparison cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody Antibody Modification (e.g., Alkyne introduction) Linker_Branched Branched Linker Conjugation (Azide-PEG-Drug) Antibody->Linker_Branched Click Chemistry Linker_Linear Linear Linker Conjugation (Azide-PEG-Drug) Antibody->Linker_Linear Click Chemistry Purification Purification and Characterization (SEC, HIC, MS) Linker_Branched->Purification Linker_Linear->Purification Stability Serum Stability Assay Purification->Stability InVitro In Vitro Cytotoxicity Assay Purification->InVitro InVivo In Vivo Efficacy Study (Xenograft Model) Purification->InVivo PK Pharmacokinetic Analysis InVivo->PK

Caption: Experimental workflow for comparing ADC efficacy.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

This protocol describes a general method for conjugating an azide-containing PEG linker (either linear or branched) to an antibody that has been modified to contain an alkyne group.

Materials:

  • Monoclonal antibody (mAb)

  • DBCO-PEG-NHS ester (for introducing the alkyne group)

  • Azido-PEG linker-drug conjugate (e.g., "Azido-PEG4-Amido-tri-(payload)-methane" or a linear Azido-PEG-payload)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., MES, HEPES)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Methodology:

  • Antibody Modification:

    • Dissolve the mAb in an amine-free buffer.

    • Add a molar excess of DBCO-PEG-NHS ester to the mAb solution to react with lysine residues.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted DBCO reagent by SEC.

    • Characterize the degree of modification by mass spectrometry.

  • Conjugation:

    • Add the azide-functionalized PEG linker-drug conjugate to the DBCO-modified antibody solution at a specific molar ratio.

    • Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed for 4-16 hours at 4°C.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove any unreacted linker-drug.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using HIC and mass spectrometry.

Protocol 2: Serum Stability Assay of ADCs

This protocol is designed to evaluate the stability of ADCs with different linkers in a biologically relevant medium by monitoring the DAR over time.[10]

Materials:

  • Purified ADCs (with branched and linear linkers)

  • Human or mouse serum

  • Incubator at 37°C

  • Affinity chromatography resin (e.g., Protein A or Protein G)

  • LC-MS system

Methodology:

  • Incubation: Incubate the ADCs in serum at a defined concentration at 37°C.[10]

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[10]

  • ADC Purification: At each time point, purify the ADC from the serum proteins using affinity chromatography.[10]

  • DAR Analysis: Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR as a function of time to compare the stability of the different ADC constructs.

Conclusion

The choice between a branched linker like "this compound" and a linear PEG linker is a critical decision in the design of bioconjugates. Branched linkers offer significant advantages in terms of achieving a higher drug-to-antibody ratio, which can enhance therapeutic potency.[6] Their three-dimensional architecture provides superior shielding of the payload, leading to improved pharmacokinetic profiles, including reduced clearance and a longer in vivo half-life.[8] However, the increased steric hindrance of branched linkers may in some cases slightly reduce in vitro potency and requires careful consideration of the specific antibody and payload.[9] Linear linkers, while offering less steric hindrance and simpler synthesis, may not provide the same pharmacokinetic benefits, especially for highly loaded conjugates. Ultimately, the optimal linker choice depends on a careful balance of the desired drug load, pharmacokinetic profile, and the specific biological context of the therapeutic application. Experimental evaluation, following protocols such as those outlined above, is essential for selecting the most effective linker architecture for a given bioconjugate.

References

A Comparative Guide to the In Vitro Stability of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to a targeting moiety is a critical determinant of a conjugate's efficacy and safety. This guide provides a comprehensive comparison of the expected in vitro stability of conjugates formed using "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" with other commonly employed linker technologies. The assessment of the target molecule's stability is based on the known chemical properties of its constituent functional groups, as direct experimental data for this specific linker is not extensively available in the public domain.

Analysis of "this compound" Conjugate Stability

The stability of a conjugate derived from this linker is governed by the individual stabilities of its core components: the azide group (which forms a stable triazole), the PEG4 spacer, the central amide bond, and the terminal t-butoxycarbonyl groups.

  • Triazole Linkage (from Azide): The azide group facilitates conjugation via "click chemistry," forming a 1,2,3-triazole ring. This ring is exceptionally stable and resistant to hydrolysis, enzymatic degradation, and redox conditions.

  • PEG4 Spacer: Polyethylene glycol (PEG) linkers are known to be hydrophilic, which can enhance the solubility and stability of the overall conjugate.[1][2] While generally stable, the ether backbone of PEG can be susceptible to oxidative cleavage by cytochrome P450 enzymes in vitro, although this is typically a slower process.[3]

  • Amide Bond: Amide bonds are generally stable under physiological conditions.[4] However, their susceptibility to enzymatic cleavage by proteases can be influenced by the surrounding chemical environment.[4]

  • Tri-(t-butoxycarbonylethoxymethyl)-methane: This portion of the molecule contains three t-butyl ester groups. The t-butoxycarbonyl (Boc) group is a protecting group that is known to be labile under acidic conditions.[5] Similarly, t-butyl esters are susceptible to hydrolysis in acidic environments. At physiological pH (around 7.4), they are generally more stable, but their hydrolysis can be catalyzed by certain enzymes.

Based on this analysis, conjugates of "this compound" are expected to be highly stable in terms of the triazole linkage and reasonably stable due to the PEG and amide components under typical in vitro conditions (e.g., in plasma at 37°C). The primary potential point of instability would be the hydrolysis of the t-butyl esters, especially if the assay conditions are acidic or if specific esterases are present.

Comparative In Vitro Stability Analysis

The in vitro stability of drug conjugates is paramount for ensuring that the therapeutic payload is delivered to the target site without premature release. Below is a comparison of the expected stability of "this compound" conjugates with other common linker types used in antibody-drug conjugates (ADCs) and PROTACs.

Data Presentation

The following tables summarize quantitative data on the in vitro stability of various linker types from published studies.

Table 1: In Vitro Plasma Stability of Various Linker Chemistries

Linker TypeConjugate ModelPlasma SourceIncubation Time% Intact Conjugate / Half-life (t½)Reference
Valine-Citrulline (VC) ADCHuman28 daysHigh stability, no significant degradation[6]
ADCMouse-Susceptible to cleavage by carboxylesterase 1c[6][7]
Glutamic acid-Valine-Citrulline (EVCit) ADCMouse-Exceptionally high long-term stability[7]
Traditional Maleimide Trastuzumab-ADCHuman6 days~25% payload loss[8]
Self-Stabilizing Maleimide ADCPlasma7 days>95%[9]
Maleamic Methyl Ester ADC (mil40-12c)Albumin Solution14 days~96.2%[10][11]
Disulfide (Unhindered) ADCMouse1 day~50% deconjugation[12]
Disulfide (Sterically Hindered) Maytansinoid-ADCMouse-t½ of ~9 days[12]
Non-Cleavable (Thioether) ADC--Generally high plasma stability[13][14]

Table 2: In Vitro Stability of PROTAC Linkers

Linker TypePROTAC ModelIn Vitro SystemStability ProfileReference
Flexible PEG Linker JQ1-based PROTACMicrosomesGenerally moderate, can be susceptible to oxidation[3]
Rigid Piperazine Linker ARV-110MicrosomesGenerally high, sterically hindered from metabolic enzymes[3]
Acylated Aniline Linker CRBN-based PROTACHuman PlasmaSubject to significant enzymatic degradation[4]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a drug conjugate in plasma.

Objective: To determine the rate of degradation or payload deconjugation of a test conjugate in plasma from a relevant species (e.g., human, mouse, rat) over time.

Materials:

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a working solution of the test conjugate by diluting the stock solution in a suitable solvent.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the stability assay by adding the test conjugate working solution to the plasma to a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution. This will precipitate the plasma proteins and halt any enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact conjugate at each time point.

  • Data Analysis: Plot the percentage of the intact conjugate remaining versus time. From this curve, the half-life (t½) of the conjugate in plasma can be calculated.

Mandatory Visualization

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis stock Test Conjugate Stock Solution incubate Incubate Conjugate in Plasma at 37°C stock->incubate plasma Thaw and Prepare Plasma plasma->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints quench Quench with Cold Acetonitrile timepoints->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate Half-life (t½) lcms->data

Caption: Experimental workflow for an in vitro plasma stability assay.

G cluster_target This compound Conjugate cluster_comparators Comparator Linkers cluster_cleavable Cleavable cluster_non_cleavable Non-Cleavable target Predicted High Stability (Triazole, Amide, PEG) Potential t-butyl ester hydrolysis vc Val-Cit (High human plasma stability) target->vc vs. disulfide Disulfide (Variable stability based on steric hindrance) target->disulfide vs. maleimide Maleimide (Traditional: unstable, Next-gen: stable) target->maleimide vs. thioether Thioether (High plasma stability) target->thioether vs.

Caption: Logical comparison of predicted linker stability.

References

A Researcher's Guide to Confirming Successful Conjugation of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" to a target molecule, such as a protein or peptide, is a critical step in the development of novel therapeutics and research tools. This branched polyethylene glycol (PEG) linker, featuring a terminal azide group for click chemistry and three protected carboxyl groups, offers a versatile platform for creating complex bioconjugates.[1][][3][4][5][6] Confirmation of a successful conjugation event is paramount to ensure the desired biological activity, stability, and batch-to-batch consistency of the final product.

This guide provides an objective comparison of key analytical techniques to confirm the successful conjugation of this specific azide-PEG linker. We will delve into the principles of each method, present comparative data in structured tables, and provide detailed experimental protocols to aid in the design and execution of your validation studies.

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is often the most comprehensive strategy for confirming successful conjugation.[7] The primary techniques employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the identity, purity, and characteristics of the conjugate.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Unambiguous confirmation of covalent bond formation through mass increase.[8] - Determination of the degree of PEGylation (number of linkers per molecule).[7] - Identification of specific conjugation sites (bottom-up MS).[7]- High sensitivity and specificity. - Provides precise molecular weight information.[9] - Can characterize heterogeneity of the conjugate.[7]- The polydispersity of some PEGs can complicate spectra (though less of an issue with defined PEG linkers).[9] - Can be a destructive technique.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (size, hydrophobicity, charge).- Assessment of conjugation efficiency and product purity.[10] - Separation of conjugated product from unreacted starting materials.[10] - Quantification of different species in the reaction mixture.[11]- Robust and reproducible. - Can be used for both analytical and preparative purposes.[12] - Different modes (SEC, RP-HPLC) offer versatile separation capabilities.[10]- Does not directly confirm the identity of the conjugate without a coupled detector (e.g., MS). - Method development can be time-consuming.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Confirmation of the presence of the PEG linker on the target molecule.[13][14] - Can provide information on the degree of PEGylation.[13] - Structural elucidation of the conjugate.[15]- Non-destructive. - Provides detailed structural information. - Can quantify PEGylated species in complex mixtures.[14]- Lower sensitivity compared to MS. - Can be challenging for large, complex biomolecules.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Confirmation of the disappearance of the azide functional group (at ~2100 cm⁻¹) upon successful click chemistry reaction.[16][17]- Relatively simple and fast. - Provides direct evidence of the reaction of the key functional group.- Does not provide information on the location or extent of conjugation. - Lower sensitivity compared to other techniques.[16]

Experimental Workflows and Protocols

To facilitate the practical application of these techniques, the following section provides detailed experimental workflows and protocols.

Experimental Workflow for Conjugation and Analysis

cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Reactants Target Molecule + This compound Click_Chemistry Click Chemistry Reaction (e.g., CuAAC or SPAAC) Reactants->Click_Chemistry Purification Purification (e.g., SEC, Dialysis) Click_Chemistry->Purification Conjugate Purified Conjugate Purification->Conjugate MS Mass Spectrometry Conjugate->MS HPLC HPLC Conjugate->HPLC NMR NMR Spectroscopy Conjugate->NMR FTIR FTIR Spectroscopy Conjugate->FTIR

Caption: General workflow for conjugation and subsequent analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the definitive identification of the conjugated product. Both "top-down" (intact mass analysis) and "bottom-up" (peptide mapping) approaches can be employed.[7]

Top-Down (Intact Mass) Analysis Workflow

Sample Purified Conjugate LC LC Separation (e.g., RP-HPLC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS_Analysis Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->MS_Analysis Deconvolution Data Deconvolution MS_Analysis->Deconvolution Result Intact Mass Spectrum (Confirms Mass Shift) Deconvolution->Result

Caption: Workflow for intact mass analysis by LC-MS.

Protocol for Intact Mass Analysis by LC-MS:

  • Sample Preparation:

    • Desalt the purified conjugate using a suitable method (e.g., centrifugal filters or dialysis) to remove non-volatile salts.[9]

    • Reconstitute the sample in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.[7]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column with a C4 or C8 stationary phase is often suitable for proteins.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[8]

    • Data Acquisition: Acquire data over a mass range appropriate for the expected mass of the conjugate.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact conjugate.[7]

    • Compare the mass of the conjugate to the mass of the unconjugated starting material to confirm the mass increase corresponding to the addition of the "this compound" linker.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the conjugate and quantifying the efficiency of the conjugation reaction. Size-exclusion and reversed-phase chromatography are the most common modes.

Size-Exclusion Chromatography (SEC) Workflow

Sample Reaction Mixture Injection Inject onto SEC Column Sample->Injection Separation Separation by Hydrodynamic Radius Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Chromatogram (Shows Conjugate, Unconjugated Protein, and Free Linker) Detection->Chromatogram

Caption: Workflow for purity analysis by SEC-HPLC.

Protocol for SEC-HPLC:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • Chromatographic Conditions:

    • Column: A size-exclusion column with a pore size appropriate for the molecular weight of the conjugate.

    • Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS), pH 7.4.[4]

    • Flow Rate: Typically 0.5-1.0 mL/min.[4]

    • Detection: UV absorbance at 280 nm for proteins.

  • Data Analysis:

    • The conjugated protein will elute earlier than the unconjugated protein due to its larger size.

    • Integrate the peak areas to determine the relative amounts of conjugated product, unreacted protein, and any aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information and confirm the presence of the PEG linker on the target molecule. ¹H NMR is particularly useful for detecting the characteristic signals of the PEG chain.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Lyophilize the purified conjugate to remove water.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-10 mg/mL.[18]

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Experiment: A standard 1D ¹H NMR experiment.

    • Data Processing: Fourier transform the raw data and phase correct the spectrum.

  • Data Analysis:

    • The ¹H NMR spectrum of the conjugate should show a characteristic strong signal around 3.6 ppm, corresponding to the ethylene glycol protons of the PEG4 chain.[14][15]

    • The disappearance of signals corresponding to the alkyne proton (if applicable) and the appearance of a new signal for the triazole proton (typically between 7.5 and 8.5 ppm for CuAAC) can confirm the click reaction.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a straightforward method to confirm the consumption of the azide group during the click chemistry reaction.

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Prepare a sample of the "this compound" starting material and the purified conjugate.

    • Samples can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[17]

  • FTIR Acquisition:

    • Record the FTIR spectrum for both the starting material and the product over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The spectrum of the starting material will show a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration.[16][17]

    • A successful conjugation via click chemistry will result in the disappearance or significant reduction of this azide peak in the spectrum of the purified product.[17]

Alternative Conjugation Strategies and Linkers

While "this compound" is a versatile linker for click chemistry, other conjugation strategies exist. These include maleimide chemistry for targeting cysteine residues and NHS ester chemistry for targeting lysine residues.[12] The choice of linker and conjugation chemistry will depend on the specific application and the nature of the target molecule. Alternative linkers may vary in PEG length, branching, and the type of reactive groups. The analytical techniques described in this guide are broadly applicable to the characterization of bioconjugates formed using these alternative methods, with appropriate adjustments to the experimental parameters.

Conclusion

Confirming the successful conjugation of "this compound" requires a robust analytical strategy. By employing a combination of Mass Spectrometry, HPLC, NMR, and FTIR, researchers can obtain a comprehensive understanding of their bioconjugate, ensuring its identity, purity, and quality. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and bioconjugation.

References

Evaluating the pharmacokinetic profile of drugs linked with "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing a drug's pharmacokinetic (PK) profile is paramount to enhancing its therapeutic efficacy and patient compliance. The conjugation of polyethylene glycol (PEG) chains, known as PEGylation, is a clinically validated strategy to improve drug properties. This guide provides an objective comparison of the pharmacokinetic performance of drugs conjugated with Azido-PEG4 linkers against unmodified drugs and alternative half-life extension technologies, supported by experimental data and detailed methodologies.

The specific linker "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" represents a class of heterobifunctional linkers. The Azido-PEG4 moiety provides a hydrophilic spacer and a terminal azide group for bioorthogonal "click chemistry" conjugation, which is a highly specific and efficient method for attaching the linker to a drug molecule. This precise conjugation minimizes side reactions and ensures a well-defined product.

The Impact of PEGylation on Pharmacokinetics

PEGylation fundamentally alters the physicochemical properties of a therapeutic molecule. By increasing the hydrodynamic radius, PEGylation can significantly reduce renal clearance, thereby extending the drug's circulation half-life.[1] This modification can also shield the drug from enzymatic degradation and reduce its immunogenicity.[1] The choice of PEG linker, including its length and structure, is a critical factor that influences the biological activity and pharmacokinetic profile of the resulting conjugate.[]

Comparative Pharmacokinetic Data

While specific data for the named linker is not publicly available, the following table summarizes representative pharmacokinetic data, illustrating the typical effects of PEGylation and comparing it with other half-life extension strategies. The data is synthesized from studies on various therapeutic proteins.

ParameterUnmodified Protein (e.g., GLP-1)PEGylated Protein (e.g., PEG-GLP-1)Alternative (e.g., Lipidated Protein)
Terminal Half-life (t½) ~1.5 hours~4.8 - 24 hours (a 3.2 to 16-fold increase)[3]~11 - 15 hours[4]
Maximum Concentration (Cmax) HighLoweredVariable, depends on absorption
Time to Cmax (Tmax) ShortProlongedProlonged (especially with s.c. injection)[4]
Area Under the Curve (AUC) LowSignificantly IncreasedSignificantly Increased
Clearance (CL) RapidSignificantly Reduced[1]Significantly Reduced[5]
Primary Clearance Mechanism Renal Filtration[6]Hepatic/Reticuloendothelial SystemReduced Renal Filtration (due to Albumin binding)[5]

This table presents illustrative data compiled from multiple sources to show general trends.

Alternative Half-Life Extension Technologies

Several alternatives to PEGylation have been developed to address some of its potential drawbacks, such as the non-biodegradable nature of PEG which can lead to accumulation.[7]

  • PASylation : This technology involves the genetic fusion of the therapeutic protein with a polypeptide chain composed of Proline, Alanine, and Serine residues. These PAS chains are hydrophilic, non-immunogenic, and biodegradable, mimicking the biophysical properties of PEG.[6]

  • Lipidation : This strategy involves conjugating a lipid moiety, such as a fatty acid, to the drug. The lipidated drug then binds non-covalently to circulating albumin, which has a long half-life of about 19 days.[4][5] This "piggybacking" on albumin effectively extends the drug's circulation time.[5]

  • Polyglycerol (PG) Conjugation : Linear or hyperbranched polyglycerol has emerged as a biodegradable alternative to PEG. Studies have shown that PG-protein conjugates can exhibit similar extensions in half-life compared to their PEGylated counterparts.[8]

Experimental Protocols

Accurate evaluation of a drug's pharmacokinetic profile relies on standardized and robust experimental methodologies.

Preclinical In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the PK profile of a PEGylated therapeutic in a rodent model.[9]

  • Animal Model : Wistar or Sprague-Dawley rats (n=3-6 per group) are commonly used. Animals are acclimatized and housed under standard conditions.[9]

  • Study Groups :

    • Group 1: Control (receives unmodified drug).

    • Group 2: Test (receives PEGylated drug).

    • Group 3 (Optional): Comparative (receives drug with alternative half-life extension technology).

  • Drug Administration : Drugs are administered, typically via intravenous (IV) bolus injection for assessing elimination and distribution, or subcutaneous (SC) injection for assessing absorption.

  • Blood Sampling :

    • Serial blood samples (approx. 200-300 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) from the tail vein or via a cannula.[9]

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).[9]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.[9]

Bioanalytical Method for Quantification

Quantification of the drug in plasma is essential for deriving PK parameters. Due to the complexity of PEGylated molecules, specialized analytical methods are required.[7]

  • Method : A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is often employed for its high sensitivity and selectivity.[] For larger protein conjugates, an Enzyme-Linked Immunosorbent Assay (ELISA) is a common alternative.[][10]

  • Sample Preparation : Plasma samples are thawed and prepared, often involving a protein precipitation step to remove larger plasma proteins, followed by solid-phase extraction to concentrate the analyte.

  • LC-MS/MS Analysis :

    • The prepared sample is injected into an HPLC system for chromatographic separation.

    • The eluent is directed to a mass spectrometer for detection and quantification of the target analyte. For large PEGylated proteins, a common strategy is to digest the protein and quantify a "surrogate peptide" that is unique to the molecule.[]

  • Data Analysis : The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like WinNonlin to calculate key PK parameters (t½, Cmax, Tmax, AUC, CL).[9]

Visualizing the Concepts

Diagrams created using Graphviz help to illustrate the workflows and principles involved in evaluating these complex drugs.

G cluster_preclinical Preclinical PK Study Workflow cluster_bioanalysis Bioanalytical Workflow cluster_analysis Data Analysis start Drug Administration (IV or SC) sampling Serial Blood Sampling start->sampling Rodent Model processing Plasma Separation & Storage sampling->processing prep Sample Preparation (e.g., Protein Precipitation) processing->prep Plasma Samples analysis LC-MS/MS or ELISA Quantification prep->analysis pk_calc PK Parameter Calculation (t½, AUC, CL) analysis->pk_calc Concentration-Time Data report Comparative Profile Evaluation pk_calc->report

References

Performance of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" in different biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), is essential for achieving therapeutic efficacy. The linker component, which connects the target-binding and E3 ligase-recruiting ligands in a PROTAC, is a critical determinant of the molecule's performance. Among the various linker types, those incorporating polyethylene glycol (PEG) chains are widely utilized to enhance solubility, cell permeability, and overall pharmacokinetic properties.

This guide provides a comparative analysis of the performance of "Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane" and related azide-terminated PEG linkers in various biological assays. While direct comparative data for this specific molecule is limited in publicly available literature, this guide draws upon studies of structurally similar PEG linkers to offer insights into its expected performance relative to alternatives. The focus will be on the impact of the PEG4 length and the utility of the azide functional group for "click" chemistry in the synthesis and evaluation of bioconjugates.

Data Presentation: The Critical Role of Linker Length

The length of the PEG linker is a crucial parameter that can significantly impact the efficacy of a PROTAC. The optimal linker length is dependent on the specific target protein and E3 ligase pair, as it governs the geometry and stability of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.

Below are tables summarizing data from studies that systematically evaluated the effect of PEG linker length on the performance of PROTACs targeting different proteins. This data provides a valuable framework for understanding the expected performance of a PEG4 linker.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [1][2]

Linker (Number of PEG units)VHL-recruiting PROTAC (DC50 in H661 cells, µM)CRBN-recruiting PROTAC (DC50 in H661 cells, µM)
0>5<0.5
1>5>5
2>5>5
4<0.5<0.5
5<0.5<0.5

Data adapted from Wurz et al., 2019. DC50 represents the concentration required for 50% degradation of the target protein.

Table 2: Impact of Linker Length on BTK-Targeting PROTAC Performance [1]

Linker (Number of PEG units)Degradation Potency (DC50)
< 4Less Potent
≥ 4More Potent

This table illustrates the general trend observed for Bruton's tyrosine kinase (BTK)-targeting PROTACs, where a longer PEG linker (≥ 4 units) leads to more potent degradation.

Table 3: Comparison of Linker Chemistries for Bioconjugation

Linker TypeReactive Group(s)Key AdvantagesKey Disadvantages
Azido-PEG AzideBioorthogonal "click" chemistry, high stability, modular synthesis.May require a catalyst (CuAAC) which can be cytotoxic.
Alkyl-Maleimide Maleimide, Amine/CarboxylHigh specificity for thiols (cysteine residues).Potential for retro-Michael addition (instability).
Alkyl-NHS Ester NHS Ester, Amine/CarboxylWell-established chemistry for reacting with amines (lysine residues).Susceptible to hydrolysis.
Simple Alkyl Amine/CarboxylSynthetically straightforward.Can lead to poor solubility of the final PROTAC.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the use of "this compound" in biological research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Azido-PEG4 Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Alkyne-modified E3 Ligase Ligand Click_Reaction Click Chemistry (CuAAC or SPAAC) Ligand1->Click_Reaction Linker Azido-PEG4-Amido-tri- (t-butoxycarbonylethoxymethyl)-methane Linker->Click_Reaction Intermediate Linker-Ligand 1 Conjugate Click_Reaction->Intermediate Deprotection Deprotection of t-butyl esters Intermediate->Deprotection Activated_Linker Activated Carboxyl Groups Deprotection->Activated_Linker Amide_Coupling Amide Coupling Activated_Linker->Amide_Coupling Ligand2 Amine-modified POI Ligand Ligand2->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC Cell_Treatment Treat Cells with Varying PROTAC Concentrations Final_PROTAC->Cell_Treatment Protein_Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Cell_Treatment->Protein_Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., ITC, TR-FRET) Cell_Treatment->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (e.g., ELISA) Cell_Treatment->Ubiquitination_Assay Downstream_Phenotype Downstream Cellular Phenotype Assay (e.g., Apoptosis Assay) Protein_Degradation_Assay->Downstream_Phenotype

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cells expressing the protein of interest (POI).

  • PROTAC molecule.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells, wash with PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.[3]

    • Quantify band intensities using densitometry software.

    • Normalize the POI levels to the loading control.

    • Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.[1][3]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Objective: To characterize the thermodynamics of PROTAC-induced ternary complex formation.[1]

Materials:

  • Purified POI.

  • Purified E3 ligase complex.

  • PROTAC molecule.

  • ITC instrument.

  • Matched buffer for all components (e.g., PBS).

Procedure:

  • Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the E3 ligase complex into the ITC cell.

    • Load the POI and the PROTAC (at a concentration to ensure saturation of the POI) into the injection syringe.

    • Perform a series of injections of the POI-PROTAC mixture into the E3 ligase solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat signals to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation.

Protocol 3: PROTAC Synthesis via Click Chemistry and Amide Coupling

Objective: To synthesize a PROTAC using an azido-PEG linker.

Part A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-modified ligand and "this compound" in a suitable solvent (e.g., DMF or a t-butanol/water mixture).

  • Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting triazole-linked intermediate.

Part B: Deprotection and Amide Coupling

  • Deprotect the t-butyl ester groups of the purified intermediate using an acid (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acids.

  • Activate the carboxylic acids using a coupling reagent (e.g., HATU, HOBt).

  • Add the amine-containing ligand to the activated linker-ligand conjugate.

  • Stir the reaction, typically in the presence of a non-nucleophilic base (e.g., DIPEA), until amide bond formation is complete.

  • Purify the final PROTAC molecule using preparative HPLC.

References

Safety Operating Guide

Safe Disposal of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals. Due to the presence of an azide functional group, this compound requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. If an SDS for this specific compound is unavailable, it should be treated with the caution required for a reactive and potentially explosive substance.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect clothing.

Quantitative Data for Handling and Disposal
ParameterGuidelineRationale
Waste Classification Hazardous WasteThe presence of the azide group makes the compound potentially explosive and toxic.[1][2][3][4]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor.Ensures safe and compliant disposal of hazardous materials.[2][3]
Drain Disposal Strictly ProhibitedAzides can react with metals in plumbing to form highly explosive metal azides.[1][4][5]
Solid Waste Disposal ProhibitedLaboratory chemical waste should not be disposed of in municipal solid waste.[6]
Container Requirements Labeled, sealed, and chemically compatible containers.Prevents accidental mixing with incompatible chemicals and ensures proper identification for disposal.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous chemical waste.

Step 1: Waste Segregation and Collection
  • Solid Waste: All unused or expired solid compound, along with contaminated consumables such as weigh boats, pipette tips, and gloves, must be collected in a designated, leak-proof, and chemically resistant solid hazardous waste container.[2][7]

  • Liquid Waste:

    • Organic Solutions: For small volumes dissolved in volatile organic solvents, absorb the liquid onto an inert material like vermiculite or sand. Place the absorbed material into the solid chemical waste container.[7]

    • Aqueous Solutions: Collect all aqueous solutions containing the compound in a designated liquid hazardous waste container.[7] While polyethylene glycol (PEG) is generally biodegradable, the presence of the azide group necessitates that the entire compound be treated as hazardous waste.[7][8]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal.

  • Clearly label all waste containers with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • If applicable, list the primary solvent(s).

  • Ensure the label is securely attached and legible.

Step 3: Decontamination of Labware and Surfaces
  • Glassware: Rinse glassware with a suitable organic solvent to remove any residual compound. Collect this initial solvent rinse as hazardous liquid waste.[7] Following the solvent rinse, wash the glassware with soap and water.

  • Surfaces: Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant. Dispose of the cleaning materials as solid chemical waste.[4]

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the consolidated and labeled waste containers.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Collection cluster_3 Final Disposal A This compound Waste B Solid or Liquid Waste? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Arrange for Pickup by Licensed Hazardous Waste Contractor C->E D->E

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。